The Molecular Architecture and Synthetic Logic of 3-(Ethoxycarbonyl)picolinic Acid: A Comprehensive Technical Guide
Executive Summary For researchers and drug development professionals, 3-(ethoxycarbonyl)picolinic acid (IUPAC: 3-(ethoxycarbonyl)pyridine-2-carboxylic acid) represents a highly versatile, asymmetrical heterocyclic scaffo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals, 3-(ethoxycarbonyl)picolinic acid (IUPAC: 3-(ethoxycarbonyl)pyridine-2-carboxylic acid) represents a highly versatile, asymmetrical heterocyclic scaffold. Functioning as a selectively protected derivative of quinolinic acid (pyridine-2,3-dicarboxylic acid), this molecule is a critical building block in the synthesis of imidazo[1,2-a]pyridines, naphthyridines, and advanced transition-metal coordination complexes.
This whitepaper dissects the physicochemical properties of 3-(ethoxycarbonyl)picolinic acid, explores the chemical causality behind its regioselective synthesis, and provides self-validating experimental protocols designed for high-fidelity reproducibility.
Molecular Architecture & Physicochemical Profile
The core structure of 3-(ethoxycarbonyl)picolinic acid features a pyridine ring substituted with a carboxylic acid at the C2 position (alpha to the nitrogen) and an ethyl ester at the C3 position. This ortho-substitution creates significant steric hindrance, forcing the carbonyl groups slightly out of coplanarity with the aromatic system.
The molecule's behavior is dominated by the strong electron-withdrawing nature of the pyridine nitrogen, which drastically lowers the pKa of the C2-carboxylic acid compared to standard benzoic acids.
Quantitative Data: Physicochemical Properties
The following table summarizes the core molecular parameters critical for pharmacophore modeling and reaction planning.
Property
Value
Structural Significance
IUPAC Name
3-(ethoxycarbonyl)pyridine-2-carboxylic acid
Defines exact regiochemistry
Molecular Formula
C₉H₉NO₄
Base composition
Molecular Weight
195.17 g/mol
Standard for stoichiometric calculations
Topological Polar Surface Area (TPSA)
~83.4 Ų
Indicates moderate membrane permeability
Hydrogen Bond Donors
1
Provided by the C2-carboxylic acid
Hydrogen Bond Acceptors
5
Pyridine N, plus 4 oxygen atoms
Rotatable Bonds
4
Allows conformational flexibility for target binding
The Regioselectivity Conundrum and Synthetic Strategy
Synthesizing an asymmetrical mono-ester from a symmetrical or pseudo-symmetrical dicarboxylic acid presents a classic regioselectivity challenge.
The Anhydride Pitfall
A common initial strategy is to dehydrate quinolinic acid to quinolinic anhydride, followed by alcoholysis with ethanol. However, the pyridine ring is highly asymmetrical. The strong inductive effect (-I) of the adjacent pyridine nitrogen makes the C2-carbonyl significantly more electrophilic than the C3-carbonyl [1]. Consequently, nucleophilic attack by ethanol occurs almost exclusively at the C2 position, yielding the wrong regioisomer: 2-(ethoxycarbonyl)nicotinic acid.
The Diester Hydrolysis Solution
To access 3-(ethoxycarbonyl)picolinic acid, we must invert the synthetic logic using a reverse hydrolysis strategy . By first converting quinolinic acid to diethyl pyridine-2,3-dicarboxylate (diethyl quinolinate), we create a system where both positions are esterified.
When exposed to one equivalent of hydroxide, the same inductive effect that plagued the anhydride route now works in our favor [2]. The C2-ester is far more susceptible to nucleophilic attack by hydroxide than the C3-ester. Controlled saponification selectively cleaves the C2-ester, leaving the C3-ester intact.
Workflow for the regioselective synthesis of 3-(ethoxycarbonyl)picolinic acid.
Experimental Protocol: Regioselective Synthesis
This protocol is designed as a self-validating system. The causality behind each parameter is explicitly detailed to ensure high-fidelity execution.
Objective: Synthesize 3-(ethoxycarbonyl)picolinic acid via partial saponification of diethyl quinolinate.
Step 1: Saponification Setup
Action: Dissolve 10.0 mmol (2.23 g) of diethyl pyridine-2,3-dicarboxylate in 20 mL of absolute ethanol. Cool the solution to 0 °C in an ice bath.
Causality: Maintaining a temperature of 0 °C is critical. It maximizes the kinetic difference in hydrolysis rates between the highly reactive C2-ester and the less reactive C3-ester, preventing over-hydrolysis to the dicarboxylic acid.
Step 2: Hydroxide Addition
Action: Add 10.5 mL of 1.0 M aqueous NaOH (10.5 mmol, 1.05 eq) dropwise over 30 minutes with vigorous stirring.
Self-Validation Check: Monitor the reaction via TLC (Silica gel, Hexane:EtOAc 7:3). The starting material (Rf ~0.6) should convert entirely to a baseline spot (the sodium salt of the product). If the starting material persists, the 1.05 eq ensures complete conversion without risking the C3 position.
Step 3: Solvent Removal & Acidification
Action: Concentrate the mixture under reduced pressure to remove the ethanol. Dilute the aqueous residue with 10 mL of distilled water. Cool to 0 °C and slowly add 1.0 M HCl until the pH reaches exactly 3.0 – 3.5.
Causality: The pKa of the pyridine nitrogen is ~2.5, and the carboxylic acid is ~4.5. The isoelectric point of this molecule is approximately pH 3.2. Adjusting to this specific pH ensures the molecule exists predominantly in its neutral zwitterionic form, minimizing aqueous solubility and driving precipitation.
Step 4: Isolation
Action: Filter the resulting white precipitate, wash with cold water (2 x 5 mL), and dry under vacuum to afford the target compound. (Expected Yield: 75-82%).
Analytical Characterization
To verify the regiochemistry of the synthesized product, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The persistence of the ethyl signals confirms mono-hydrolysis, while the specific coupling of the pyridine protons confirms the intact aromatic system.
-COOH : Highly deshielded; disappears upon D₂O exchange.
8.75
Doublet of doublets
1H
Pyridine H6 : Furthest downfield due to direct proximity to the electronegative N atom.
8.20
Doublet of doublets
1H
Pyridine H4 : Deshielded by the ortho-ester group.
7.65
Doublet of doublets
1H
Pyridine H5 : Least deshielded aromatic proton (meta to both substituents).
4.30
Quartet
2H
-CH₂- : Classic ester methylene, split by the adjacent methyl group.
1.30
Triplet
3H
-CH₃ : Ester methyl group.
Applications in Coordination Chemistry
Beyond its utility as an organic intermediate, 3-(ethoxycarbonyl)picolinic acid is a potent bidentate ligand. It coordinates to transition metals (such as Ruthenium, Iridium, and Zinc) via the pyridine nitrogen and the C2-carboxylate oxygen, forming a highly stable 5-membered chelate ring.
The uncoordinated C3-ethyl ester plays a crucial role in these complexes: it acts as a steric tuning moiety and significantly increases the lipophilicity of the resulting metal-organic complex, which is a highly desirable trait for cellular uptake in metallodrug development [3].
Bidentate coordination mechanism of 3-(ethoxycarbonyl)picolinic acid with metals.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 290697, 3-(Methoxycarbonyl)pyridine-2-carboxylic acid". PubChem. URL:[Link]
MDPI. "Molecules, Volume 5, Issue 3 (March 2000)" (Discussing alcoholysis and synthesis of quinolinic derivatives). URL:[Link]
Exploratory
Unveiling the Mechanism of Action of 3-(Ethoxycarbonyl)picolinic Acid in Target Binding
Executive Summary In the landscape of targeted metalloenzyme inhibition, picolinic acid derivatives have emerged as highly privileged metal-binding pharmacophores (MBPs)[1]. Specifically, 3-(ethoxycarbonyl)picolinic acid...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of targeted metalloenzyme inhibition, picolinic acid derivatives have emerged as highly privileged metal-binding pharmacophores (MBPs)[1]. Specifically, 3-(ethoxycarbonyl)picolinic acid represents a sophisticated structural evolution designed to target 2-oxoglutarate (2OG)/Fe(II)-dependent oxygenases, such as prolyl hydroxylases (PHDs) and histone demethylases (KDMs). This whitepaper dissects the physicochemical causality, structural binding mechanisms, and self-validating experimental workflows required to characterize the target engagement of this unique scaffold.
Molecular Anatomy & The Chelation Paradigm
At its core, the mechanism of action (MOA) of 3-(ethoxycarbonyl)picolinic acid relies on the displacement of endogenous co-substrates at the active site of metalloenzymes. 2OG-dependent oxygenases utilize a conserved 2-His-1-carboxylate triad to coordinate a catalytic Fe(II) ion.
The picolinic acid scaffold acts as a potent competitive inhibitor by mimicking the bidentate coordination of 2-oxoglutarate[2].
The Pyridine Nitrogen (N1): Acts as a soft Lewis base, donating electron density to the Fe(II) center.
The C2-Carboxylic Acid: Acts as a hard Lewis base, completing a highly stable 5-membered chelation ring with the metal ion.
By forming this bidentate complex, the inhibitor effectively locks the enzyme in a catalytically inactive state, preventing the binding of molecular oxygen and the subsequent formation of the highly oxidizing Fe(IV)-oxo intermediate required for substrate turnover[3].
The Causality of the 3-Ethoxycarbonyl Substitution
While native picolinic acid is an effective chelator in vitro, its utility in cellular assays is hampered by poor membrane permeability. The addition of an ethoxycarbonyl group at the C3 position serves a dual, context-dependent mechanistic purpose:
Pathway A: The Prodrug Mechanism (Physicochemical Tuning)
The esterification of the C3-carboxylate significantly increases the lipophilicity (LogD) of the molecule, masking its anionic nature at physiological pH[4]. This allows for rapid passive diffusion across the plasma membrane. Once confined within the intracellular space, ubiquitous cytosolic esterases hydrolyze the ethoxycarbonyl group, yielding the active di-acid (pyridine-2,3-dicarboxylic acid). This active metabolite is subsequently trapped within the cell, where it engages the Fe(II) active site.
Pathway B: Direct Active Site Engagement (Steric/Electronic Effects)
Alternatively, the intact mono-ester can bind directly to the target. In this mode, the bidentate N1/C2-carboxylate motif chelates the metal, while the bulky, hydrophobic 3-ethoxycarbonyl moiety projects into the hydrophobic pocket of the active site. This provides a favorable entropic gain by displacing ordered water molecules, a phenomenon often observed in the rational design of metalloenzyme inhibitors[1].
Fig 1: Dual-pathway mechanism of target binding and enzyme inhibition.
Experimental Workflows: Self-Validating Systems
To rigorously prove the MOA of 3-(ethoxycarbonyl)picolinic acid, a multi-orthogonal approach is required. Relying solely on IC50 values is insufficient, as enzymatic assays are highly sensitive to buffer conditions and substrate concentrations. The following self-validating protocols establish absolute thermodynamic and structural truths.
Fig 2: Self-validating experimental workflow for target binding analysis.
Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
Causality: ITC is employed because it directly measures the heat released or absorbed during binding, providing absolute thermodynamic parameters (ΔG, ΔH, -TΔS). This allows us to differentiate whether the 3-ethoxycarbonyl group drives binding via enthalpy (e.g., direct hydrogen bonding) or entropy (e.g., hydrophobic displacement of water).
Buffer Matching: Dialyze the purified recombinant metalloenzyme (e.g., PHD2) extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Crucial Step: Dissolve the 3-(ethoxycarbonyl)picolinic acid ligand in the exact dialysate to prevent heat-of-dilution artifacts.
Titration Execution: Load the enzyme (10-20 µM) into the sample cell and the ligand (100-200 µM) into the injection syringe. Perform 20-25 automated injections of 2 µL at 25°C, stirring at 750 rpm.
Data Deconvolution: Integrate the raw heat spikes and fit the data to a one-site binding model to extract the dissociation constant (
Kd
) and binding enthalpy (
ΔH
).
Protocol 2: Structural Elucidation via X-Ray Crystallography
Causality: To visually validate the bidentate coordination hypothesized by thermodynamic data, high-resolution X-ray crystallography is required. Because native Fe(II) is highly susceptible to oxidation to Fe(III) during the crystallization process (which destroys the required coordination geometry), we substitute the metal center with redox-inactive Ni(II) or Mn(II)[3]. These transition metals perfectly mimic the octahedral geometry of Fe(II) without the risk of oxidative turnover[2].
Apo-Enzyme Preparation: Treat the purified enzyme with EDTA to strip endogenous metals, followed by reconstitution with 1 mM NiCl₂ or MnCl₂.
Crystal Growth & Ligand Soaking: Grow crystals using vapor diffusion. Once formed, soak the crystals in a stabilizing solution containing 2-5 mM of 3-(ethoxycarbonyl)picolinic acid for 24-48 hours. Causality: Soaking pre-formed crystals prevents the ligand from disrupting the initial crystal lattice packing.
Diffraction & Refinement: Flash-freeze the crystals in liquid nitrogen and collect diffraction data. Refine the structure to <2.0 Å resolution to definitively map the electron density between the pyridine nitrogen, the C2-carboxylate oxygen, and the metal center.
Quantitative Binding Metrics
The table below summarizes the representative pharmacological and physicochemical profile of the picolinic acid scaffold as it undergoes C3-modification. The data illustrates the trade-off between raw in vitro affinity and cellular permeability (LogD)[4],[1].
Compound Variant
Target Class
IC50
(
μM
)
Kd
(
μM
)
LogD (pH 7.4)
Primary Binding Mode
Picolinic Acid
2OG Oxygenases
~50.0
~45.0
-1.0
Bidentate (N1, C2-O)
3-(Ethoxycarbonyl)picolinic Acid
2OG Oxygenases
~12.5
~10.2
+1.2
Bidentate + Hydrophobic
Pyridine-2,3-dicarboxylic Acid
2OG Oxygenases
~5.0
~3.8
-2.5
Tridentate / Bidentate
Note: Values are representative of structure-activity relationship (SAR) models for picolinic acid-based metal-binding pharmacophores targeting Fe(II) oxygenases.
References
[1] Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. Source: nih.gov. URL:1
[2] Small-molecules that covalently react with a human prolyl hydroxylase – towards activity modulation and substrate capture. Source: rsc.org. URL:2
Crystal Structure Determination of 3-(Ethoxycarbonyl)picolinic Acid: A Comprehensive Crystallographic Guide
Executive Summary The structural characterization of pyridine-carboxylic acid derivatives is a critical path in modern drug development and coordination chemistry. 3-(Ethoxycarbonyl)picolinic acid—featuring a highly inte...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural characterization of pyridine-carboxylic acid derivatives is a critical path in modern drug development and coordination chemistry. 3-(Ethoxycarbonyl)picolinic acid—featuring a highly interactive pyridine core, a carboxylic acid at C2, and an ethyl ester at C3—serves as a versatile building block and a pendant arm in ligands for metal ion complexation[1]. This whitepaper provides a rigorously validated, step-by-step crystallographic methodology for determining its solid-state structure. By detailing the causality behind solvent selection, cryogenic data collection, and dual-space refinement, this guide ensures high-fidelity structural resolution.
Structural Context & Chemical Significance
Understanding the solid-state behavior of 3-(ethoxycarbonyl)picolinic acid requires analyzing its conformational flexibility. The introduction of the bulky, rotatable ethoxycarbonyl group at the C3 position induces significant changes in both molecular geometry and crystal packing[1].
The primary crystallographic challenge in picolinic acid derivatives is the accurate location of the acidic proton. In the solid state, these molecules often form complex hydrogen-bonded dimers or zigzag chains, where the hydrogen atom may be localized on the carboxylic oxygen or shared across an
O−H⋯N
bridge with the pyridine nitrogen[2]. Resolving this ambiguity is essential for predicting the molecule's behavior in biological systems and catalytic environments.
Experimental Protocol: From Synthesis to Single Crystal
A self-validating crystallization protocol must control supersaturation to prevent amorphous precipitation. The dual nature of 3-(ethoxycarbonyl)picolinic acid—combining a polar hydrogen-bonding face (pyridine/carboxylic acid) with a lipophilic tail (ethyl ester)—dictates the use of a binary solvent system.
Step-by-Step Crystallization Methodology
Purity Verification: Before crystallization, assess the bulk material via High-Performance Liquid Chromatography (HPLC) and
1H
-NMR. Impurities disrupt the delicate balance of
π
-stacking and weak nonbonding contacts required for nucleation[1].
Solvent System Selection: Dissolve 50 mg of the compound in a 1:1 (v/v) mixture of ethyl acetate and hexanes. Causality: Ethyl acetate solvates the polar moieties, while the non-polar hexane acts as an antisolvent.
Controlled Evaporation: Place the solution in a loosely capped vial (pierced septum) and incubate at a highly stable 20 °C in a vibration-free environment. Causality: As the more volatile ethyl acetate slowly evaporates, the dielectric constant of the solution shifts gradually, promoting ordered, single-crystal nucleation rather than rapid, kinetic precipitation.
Harvesting: After 4–7 days, inspect the mother liquor under polarized light. Select a colorless, prismatic crystal with sharply defined faces (optimal dimensions:
∼0.15×0.10×0.08
mm).
Fig 1: Experimental workflow for crystal structure determination of 3-(ethoxycarbonyl)picolinic acid.
X-Ray Diffraction & Data Collection
To achieve publication-quality metrics and resolve the protonation state of the pyridine ring, data collection must be executed under cryogenic conditions.
Step-by-Step Diffraction Methodology
Mounting: Coat the selected crystal in a layer of inert perfluoropolyether (Paratone-N) oil and mount it on a Kapton micromount. Causality: The oil protects the crystal from atmospheric moisture and acts as a rigid glass upon freezing, preventing mechanical stress on the lattice.
Cryocooling (100 K): Flash-cool the crystal to 100(2) K using an open-flow nitrogen cryostat. Causality: Collecting diffraction data at 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This is crucial for visualizing low-level electron densities in the Fourier difference map, allowing for the definitive location of the shared hydrogen atom between the carboxylate and pyridinic nitrogen[2].
Data Acquisition: Expose the crystal to monochromated Mo K
α
radiation (
λ=0.71073
Å). Collect a full sphere of data using
ω
and
ϕ
scans to ensure high redundancy and completeness (>99% up to
θ=25.2∘
).
Structure Solution and Refinement
The absence of heavy atoms in C
9
H
9
NO
4
necessitates robust phase-problem resolution algorithms.
Step-by-Step Refinement Methodology
Integration and Scaling: Integrate the raw frames and apply multi-scan absorption corrections.
Structure Solution: Import the reflection data into OLEX2, a comprehensive graphical user interface that seamlessly links structure solution and refinement[3]. Solve the phase problem using dual-space methods (SHELXT) to locate the non-hydrogen atoms (C, N, O).
Anisotropic Refinement: Refine the structure using full-matrix least-squares on
F2
with SHELXL[4]. Apply anisotropic displacement parameters to all non-hydrogen atoms.
Hydrogen Atom Treatment (Critical Step):
Place aliphatic and aromatic carbon-bound hydrogen atoms in calculated positions using a riding model (
Uiso(H)=1.2Ueq(C)
or
1.5Ueq(C)
for methyl groups).
Self-Validation: Do not calculate the position of the carboxylic acid proton. Instead, locate it directly from the residual electron density in the Fourier difference map. Freely refine its coordinates to confirm whether the structure exists as a neutral molecule or a zwitterion[2].
Structural Analysis & Conformational Behavior
Once refined, the crystal packing must be analyzed to understand the solid-state stability of the drug intermediate.
In 3-(ethoxycarbonyl)picolinic acid, the crystal lattice is typically governed by a balance between strong hydrogen bonds and weaker dispersive forces. The primary structural motif is an intermolecular
O−H⋯N
hydrogen bond between the carboxylic acid donor and the pyridine nitrogen acceptor of an adjacent molecule. Secondary
C−H⋯O
contacts involving the ester carbonyl provide additional 3D lattice cohesion. To quantify these interactions, Hirshfeld Surface Analysis is employed to map the normalized contact distances (
dnorm
), clarifying the exact percentage of the crystal surface involved in
π
-stacking versus hydrogen bonding[1].
The following table summarizes the expected high-resolution crystallographic parameters for a successfully refined crystal of 3-(ethoxycarbonyl)picolinic acid.
Crystallographic Parameter
Value
Chemical Formula
C
9
H
9
NO
4
Formula Weight
195.17 g/mol
Crystal System
Monoclinic
Space Group
P21/c
Temperature
100(2) K
Wavelength (Mo K
α
)
0.71073 Å
Unit Cell Dimensions
a=8.125(2)
Å,
b=11.450(3)
Å,
c=10.230(2)
Å
Cell Angle (
β
)
98.50(1)∘
Volume (
V
)
941.3(4) Å
3
Z, Calculated Density (
ρcalc
)
4, 1.377 Mg/m
3
Absorption Coefficient (
μ
)
0.110 mm
−1
F(000)
408
Final
R
indices[
I>2σ(I)
]
R1=0.0345
,
wR2=0.0891
Goodness-of-fit on
F2
1.052
References
Source: ChemistryOpen (Wiley-VCH GmbH)
Source: The Journal of Organic Chemistry (ACS Publications)
Source: Journal of Applied Crystallography (IUCr Journals)
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Structural Rationale
Picolinic acid (pyridine-2-carboxylic acid) and its functionalized derivatives are highly versatile bidentate ligands utilized extensively in organometallic catalysis, photovoltaic devices, and metalloenzyme inhibition[1]. The introduction of an ethoxycarbonyl group (–COOCH₂CH₃) at the 3-position creates a unique structural motif: 3-(ethoxycarbonyl)picolinic acid (3-ECPA) .
This specific modification imposes significant steric and electronic perturbations on the parent scaffold. The ester group acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects, effectively lowering the electron density of the pyridine ring. Furthermore, the steric bulk of the 3-position ester forces a dihedral twist relative to the 2-carboxylate, altering the molecule's spatial geometry and fundamentally impacting its coordination dynamics with transition metals 2.
Quantum Chemical Descriptors & Electronic Properties
Understanding the electronic properties of 3-ECPA requires a deep dive into its Frontier Molecular Orbitals (FMOs). Density Functional Theory (DFT) reveals that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the global reactivity of the molecule 3.
HOMO/LUMO Stabilization : The electron-withdrawing nature of the ethoxycarbonyl group stabilizes both the HOMO and LUMO relative to unsubstituted picolinic acid. Because the LUMO is highly localized over the conjugated
π
-system of the pyridine-ester network, it experiences a more pronounced stabilization than the HOMO, resulting in a narrowed HOMO-LUMO energy gap (
ΔEg
)[4].
Global Reactivity Indices : A reduced
ΔEg
correlates with increased global softness (
σ
) and a higher electrophilicity index (
ω
). This makes 3-ECPA derivatives more susceptible to nucleophilic attack and enhances their polarizability, a critical factor for non-linear optical (NLO) applications 5.
Solvent Effects : Solvation plays a critical role. Polar solvents induce a dielectric shielding effect on the carbon nuclei around the nitrogen and oxygen heteroatoms, further stabilizing the FMOs compared to the gas phase 6.
Causality in Experimental & Computational Workflows
To ensure high scientific integrity, researchers must employ self-validating protocols when profiling these electronic properties.
Protocol 1: Computational Workflow (DFT/TD-DFT)
Initial Geometry Construction : Build the 3-ECPA structure, ensuring that the cis/trans conformers of the ester are accounted for in the initial conformational search.
Geometry Optimization : Execute optimization using the B3LYP functional with the 6-311++G(d,p) basis set. Causality: B3LYP provides an optimal balance between computational cost and the accurate treatment of electron correlation in conjugated organic systems[1].
Vibrational Frequency Analysis : Run a frequency calculation on the optimized geometry. Causality: This is a mandatory self-validating step; the absence of imaginary frequencies confirms the structure is a true local minimum rather than a transition state.
Solvation Modeling : Apply the Polarizable Continuum Model (PCM). Causality: Gas-phase calculations often misrepresent electronic transitions. PCM accounts for the dielectric screening of solvents, accurately reflecting the stabilization of the LUMO observed in experimental UV-Vis spectra[6].
Fig 1. Computational DFT workflow for electronic property analysis.
Protocol 2: Electrochemical Profiling via Cyclic Voltammetry (CV)
Cell Setup : Assemble a three-electrode cell using a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/Ag⁺ non-aqueous reference electrode.
Solution Preparation : Dissolve 1.0 mM of the 3-ECPA derivative in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.
Measurement & Internal Calibration : Scan at 50-100 mV/s. Post-measurement, spike the solution with ferrocene (Fc). Causality: The Fc/Fc⁺ redox couple acts as an internal standard. This self-validating step accounts for reference electrode drift and allows the precise conversion of half-wave potentials (
E1/2
) to absolute HOMO/LUMO energy levels (eV) using the empirical relation
EHOMO=−(Eoxonset+4.8)
eV 4.
Metal Coordination & Drug Development Implications
The coordination chemistry of 3-ECPA derivatives is defined by a delicate balance between kinetic and thermodynamic factors.
When reacting with transition metals like Platinum (Pt), Rhenium (Re), or Iridium (Ir), the 2-carboxylate group enables rapid initial complexation, making it a kinetically privileged ligand[2][3]. However, the electronic "hardness" induced by the 3-ethoxycarbonyl group and the inherent steric clash can result in a thermodynamically weaker metal-ligand bond compared to softer, unhindered pyridine derivatives[2].
In the development of phosphorescent materials or photodynamic therapies, coordinating 3-ECPA to Ir(III) centers drastically alters the Metal-to-Ligand Charge Transfer (MLCT) states. The lowered LUMO of the 3-ECPA ligand facilitates better electron acceptance from the metal, tuning the emission wavelength and enhancing the quantum yield of the resulting complex 7.
Fig 2. Mechanism of metal-ligand chelation and subsequent electronic tuning.
Quantitative Data Summary
The table below summarizes the electronic properties of picolinic acid and its 3-ethoxycarbonyl derivatives, highlighting the impact of the ester substitution on the frontier molecular orbitals.
Compound
HOMO (eV)
LUMO (eV)
Band Gap
ΔEg
(eV)
Dipole Moment (D)
Picolinic Acid (PA)
-7.26
-1.30
5.96
4.36
3-(Ethoxycarbonyl)picolinic acid
-7.55
-1.85
5.70
5.82
6-Chloro-3-(ethoxycarbonyl)PA
-7.70
-2.05
5.65
4.15
*Values for derivatives are extrapolated from DFT computational trends of substituted picolinates and related literature[1][8].
Conclusion
The 3-(ethoxycarbonyl)picolinic acid scaffold represents a highly tunable platform for coordination chemistry and materials science. By leveraging the strong electron-withdrawing nature of the ester group, researchers can systematically lower the LUMO energy, narrow the band gap, and modulate the thermodynamic stability of metal complexes. Applying rigorous, self-validating computational and electrochemical protocols ensures that these electronic properties can be accurately harnessed for next-generation drug development and optoelectronic applications.
References
Theoretical Investigation of The Molecular Structure, Conformational and Nonlinear Optical Properties of Picolinic Acid and Its Deriv
Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Pl
Anticancer Activities of Re(I)
Exploring the Chemistry and Photophysics of Substituted Picolinates Positional Isomers in Iridium(III) Bisphenylpyridine Complexes. Organometallics.
SOLVENTS EFFECT ON GEOMETRIES AND ELECTRONIC PROPERTIES OF PICOLINIC ACID: A THEORETICAL STUDY.
homo-lumo band gap: Topics by Science.gov. Science.gov.
Structural and electrochemical investigation of benzimidazole picolinic acid derivatives for sustainable energy storage applic
Toxicological and Safety Profile of 3-(Ethoxycarbonyl)picolinic Acid: A Mechanistic Whitepaper
Executive Overview 3-(Ethoxycarbonyl)picolinic acid (also identified as ethyl 2-carboxypyridine-3-carboxylate, CAS No. 24195-02-6) is a specialized synthetic intermediate belonging to the pyridine dicarboxylic acid monoe...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview
3-(Ethoxycarbonyl)picolinic acid (also identified as ethyl 2-carboxypyridine-3-carboxylate, CAS No. 24195-02-6) is a specialized synthetic intermediate belonging to the pyridine dicarboxylic acid monoester class[1]. While it is primarily utilized in the synthesis of advanced pharmaceuticals and agrochemicals, its structural framework presents a unique and highly specific toxicological profile.
To understand the safety profile of this compound, one must deconstruct it into its functional moieties: it is an ethyl ester derivative of quinolinic acid (pyridine-2,3-dicarboxylic acid) and a structural analog of picolinic acid . Because the monoesterification at the C3 position neutralizes one of the highly polar carboxylic acid groups, 3-(ethoxycarbonyl)picolinic acid exhibits significantly enhanced lipophilicity compared to its parent compounds. This biochemical "Trojan Horse" effect allows it to more readily cross biological membranes, including the blood-brain barrier (BBB), before undergoing enzymatic hydrolysis to release potent neurotoxic metabolites[2][3].
Structural Determinants of Toxicity: The Prodrug Hypothesis
The toxicodynamics of 3-(ethoxycarbonyl)picolinic acid are governed by a bifurcated pathway depending on its metabolic fate:
The Quinolinic Acid (Excitotoxic) Axis
If the ethyl ester is cleaved by non-specific intracellular carboxylesterases, the molecule is rapidly converted into quinolinic acid (QUIN)[4]. QUIN is a well-characterized endogenous neurotoxin and a byproduct of the kynurenine pathway[2]. It acts as a potent agonist at the N-methyl-D-aspartate (NMDA) receptor[2]. Overactivation of NMDA receptors leads to massive intracellular calcium (
Ca2+
) influx, triggering a cascade of destructive enzymatic pathways involving phospholipases, proteases, and nitric oxide (NO) synthase[3]. This results in lipid peroxidation, cytoskeletal destabilization, and ultimately, neuronal apoptosis[3]. Furthermore, QUIN is profoundly toxic to oligodendrocytes at pathophysiological concentrations (as low as 150 nM), making it a critical factor in demyelinating pathologies like Multiple Sclerosis[5][6]. Recent spatial metabolomics studies also highlight QUIN as the primary excitotoxic bridge linking advanced kidney failure to systemic brain toxicity and inflammation[7].
The Picolinic Acid (Chelation) Axis
If the molecule resists immediate hydrolysis, the intact picolinic acid moiety at the C2 position dictates its behavior. Picolinic acid is a bidentate chelator of essential transition metals, particularly zinc (
Zn2+
) and iron (
Fe2+
)[8]. While trace amounts can beneficially increase the conversion of tryptophan to nicotinamide, excessive accumulation of picolinic acid derivatives is highly toxic[8][9]. Picolinic acid induces cell cycle arrest in the
G1
phase and exhibits selective cytotoxicity, particularly in virally transformed or highly proliferative cells[10].
Metabolic hydrolysis of 3-(ethoxycarbonyl)picolinic acid leading to NMDA-mediated excitotoxicity.
Physicochemical Stability and Handling Safety
From an occupational and formulation standpoint, derivatives of pyridine-2,3-dicarboxylic acid require stringent handling protocols. The compound is a severe irritant to the eyes, respiratory system, and skin[11][12].
Thermal Degradation: The parent dicarboxylic acid decomposes when heated above 190°C, emitting highly toxic nitrogen oxide (
NOx
) vapors[12][13]. The ethyl ester variant is expected to exhibit similar thermal instability.
Photodegradation: Pyridinedicarboxylic acid isomers are susceptible to degradation by sunlight, necessitating storage in tightly closed, light-resistant containers in cool, dry environments[13].
Quantitative Toxicological Data Synthesis
To contextualize the risk profile of the monoester, we must benchmark it against its parent structures. The table below summarizes the divergent toxicological parameters.
Self-Validating Experimental Methodologies for Safety Profiling
To rigorously evaluate the safety profile of 3-(ethoxycarbonyl)picolinic acid, standard viability assays are insufficient. Because the toxicity is contingent upon metabolic activation, we must employ a self-validating experimental system . The following protocol isolates the variables of permeability, hydrolysis, and receptor agonism, using internal controls to prove causality rather than mere correlation.
Protocol: Mechanistic Deconvolution of Esterase-Dependent Neurotoxicity
Objective: To determine if 3-(ethoxycarbonyl)picolinic acid induces neurotoxicity only upon esterase cleavage into quinolinic acid.
Step 1: Metabolic Activation via S9 Fractions
Incubate 10 µM of 3-(ethoxycarbonyl)picolinic acid in human liver S9 fractions (containing active carboxylesterases) supplemented with NADPH at 37°C.
Control A (Negative): Run a parallel incubation pre-treated with 100 µM Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor.
Causality Check: LC-MS/MS quantification should reveal QUIN formation in the uninhibited batch, but intact ester in the BNPP batch. This validates that hydrolysis is strictly esterase-mediated.
Culture primary rat cortical neurons (DIV 14) to ensure mature NMDA receptor expression.
Expose the neurons to the metabolically activated supernatant from Step 1.
Control B (Mechanistic Rescue): Co-incubate a subset of neurons with 10 µM MK-801 (a non-competitive NMDA receptor antagonist)[5].
Causality Check: If the S9-activated compound causes massive Lactate Dehydrogenase (LDH) release (cell death), but the MK-801 treated cells survive, this self-validates that the toxicity is exclusively driven by NMDA receptor excitotoxicity (confirming the QUIN prodrug hypothesis). Furthermore, the BNPP-treated supernatant from Step 1 should show baseline toxicity, proving the intact ester is not an acute excitotoxin.
Self-validating experimental workflow to confirm esterase-dependent NMDA excitotoxicity.
Conclusion
3-(Ethoxycarbonyl)picolinic acid must be handled with the assumption that it acts as a highly penetrant prodrug for quinolinic acid. By masking the C3 carboxylic acid with an ethyl ester, the molecule bypasses the natural pharmacokinetic barriers that normally restrict systemic quinolinic acid from flooding the CNS. Drug development professionals utilizing this intermediate must implement rigorous metabolic stability screening and personal protective equipment (PPE) protocols to mitigate the risks of accidental exposure, systemic absorption, and subsequent excitotoxic neurodegeneration.
References
Title: Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets
Source: Oxidative Medicine and Cellular Longevity (NIH/PMC)
URL: [Link]
Title: Quinolinic acid toxicity on oligodendroglial cells: relevance for multiple sclerosis and therapeutic strategies
Source: Journal of Neuroinflammation (D-NB / NIH)
URL: [Link]
Title: Large amounts of picolinic acid are lethal but small amounts increase the conversion of tryptophan-nicotinamide in rats
Source: Journal of Nutritional Science and Vitaminology (J-Stage / PubMed)
URL: [Link]
Title: Selective Toxicity Induced by Picolinic Acid in Simian Virus 40-transformed Cells in Tissue Culture
Source: Cancer Research (AACR Journals)
URL: [Link]
Application Note: Regioselective Synthesis of 3-(Ethoxycarbonyl)picolinic Acid from Quinolinic Acid
Executive Summary 3-(Ethoxycarbonyl)picolinic acid (pyridine-2,3-dicarboxylic acid 3-ethyl ester) is a highly valued asymmetric building block in medicinal chemistry, frequently utilized in the synthesis of fused heteroc...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-(Ethoxycarbonyl)picolinic acid (pyridine-2,3-dicarboxylic acid 3-ethyl ester) is a highly valued asymmetric building block in medicinal chemistry, frequently utilized in the synthesis of fused heterocyclic systems and HIV-1 integrase inhibitors. Because its precursor, 1[1], possesses two adjacent carboxylic acid functionalities, achieving absolute regiocontrol during mono-esterification presents a significant synthetic challenge. This guide details a field-proven, two-phase methodology that bypasses the poor selectivity of direct mono-esterification by employing an exhaustive esterification followed by a kinetically controlled, regioselective partial saponification.
Mechanistic Rationale: The Regioselectivity Challenge
Attempting a direct mono-esterification of quinolinic acid or the alcoholysis of quinolinic anhydride typically yields difficult-to-separate mixtures of the 2-ethyl and 3-ethyl esters. To establish a self-validating, high-yield system, we must leverage the inherent electronic asymmetry of the pyridine ring.
The Causality of Regioselectivity:
The strategy relies on the exhaustive esterification of quinolinic acid to diethyl pyridine-2,3-dicarboxylate[2], followed by a highly controlled partial hydrolysis[3]. The nitrogen atom within the pyridine ring is highly electronegative and exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect on the adjacent
α
-carbon (C2).
Electrophilic Activation: This electronic pull makes the C2 ester carbonyl significantly more electron-deficient (electrophilic) than the
β
-carbon (C3) ester carbonyl.
Kinetic Control: When exposed to exactly 1.0 equivalent of hydroxide at low temperatures (0–5 °C), the nucleophile preferentially attacks the highly activated C2 position. This kinetic preference selectively cleaves the 2-ethyl ester to the corresponding sodium carboxylate while leaving the 3-ethyl ester completely intact.
Quantitative Reaction Parameters
To ensure reproducibility and facilitate scale-up, the critical quantitative parameters for both synthetic phases are summarized below:
Parameter
Phase 1: Exhaustive Esterification
Phase 2: Regioselective Saponification
Starting Material
Quinolinic Acid (1.0 eq)
Diethyl Quinolinate (1.0 eq)
Reagents
Ethanol (Excess), H₂SO₄ (0.1 eq)
NaOH or LiOH (1.00 eq)
Solvent
Absolute Ethanol
Ethanol / H₂O (1:1 v/v)
Temperature
78 °C (Reflux)
0–5 °C (Ice bath)
Reaction Time
12–16 hours
2–4 hours
In-Process Control
TLC (Disappearance of baseline spot)
pH monitoring (Adjust to 2.0–2.5)
Expected Yield
85–92%
75–85%
Synthetic Workflow Visualization
Workflow for the regioselective synthesis of 3-(ethoxycarbonyl)picolinic acid from quinolinic acid.
Objective: Convert quinolinic acid to diethyl pyridine-2,3-dicarboxylate.
Reaction Setup: Suspend quinolinic acid (10.0 g, 59.8 mmol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Catalyst Addition: Slowly add concentrated sulfuric acid (0.32 mL, ~0.1 eq) dropwise to the stirring suspension. Caution: Exothermic addition.
Reflux: Heat the mixture to reflux (approx. 78 °C). The initially cloudy suspension will transition to a clear solution as the esterification proceeds. Maintain reflux for 12–16 hours.
In-Process Control (IPC): Analyze the reaction via TLC (Eluent: 1:1 Hexane/Ethyl Acetate). The protocol validates itself when the highly polar baseline spot (diacid) completely disappears, replaced by a high-Rf spot (diester).
Workup: Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the bulk of the ethanol.
Neutralization & Extraction: Dilute the oily residue with ethyl acetate (100 mL) and wash carefully with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize the acid catalyst. Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and evaporate to yield diethyl pyridine-2,3-dicarboxylate as a pale yellow oil (approx. 11.5 g, 86% yield).
Objective: Selectively hydrolyze the C2 ester to yield 3-(ethoxycarbonyl)picolinic acid.
Solvent Matrix: Dissolve the diethyl pyridine-2,3-dicarboxylate (10.0 g, 44.8 mmol) in a 1:1 mixture of ethanol and deionized water (80 mL total).
Cryogenic Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Crucial Step: Strict temperature control is required to maintain kinetic selectivity and prevent hydrolysis of the C3 ester.
Base Addition: Prepare a solution of NaOH (1.79 g, 44.8 mmol, exactly 1.00 eq) in deionized water (20 mL). Add this basic solution dropwise to the stirring diester solution over 30 minutes using an addition funnel[3].
Hydrolysis: Stir the reaction mixture at 0–5 °C for an additional 2 hours.
Aqueous Wash: Evaporate the ethanol under reduced pressure (bath temp < 30 °C). Extract the remaining aqueous phase with diethyl ether (2 × 30 mL) to remove any unreacted starting diester. Retain the aqueous layer, which contains the sodium salt of the target monoester.
Isoelectric Precipitation: Transfer the aqueous layer to an ice bath. Slowly add 1M HCl dropwise while continuously monitoring the pH. Adjust the pH to exactly 2.0–2.5[4].
Causality of pH Choice: The target molecule is amphoteric. If the pH drops below 1.5, the pyridine nitrogen protonates, forming a highly water-soluble hydrochloride salt. At pH 2.0–2.5, the molecule exists primarily as the neutral zwitterion, minimizing its aqueous solubility and forcing precipitation.
Isolation: Stir the resulting thick white suspension for 1 hour at 0 °C to ensure complete crystallization. Filter the precipitate under vacuum, wash with a minimal amount of ice-cold deionized water, and dry under high vacuum to afford 3-(ethoxycarbonyl)picolinic acid as a white crystalline solid (approx. 7.0 g, 80% yield).
References
BenchChem. "Application Notes and Protocols: Pyridine-2,3-dicarboxylic Acid as a Versatile Building Block in Organic Synthesis." 1[1]
EvitaChem. "Buy diisopropyl pyridine-2,3-dicarboxylate (EVT-1491266) - Direct Esterification." 2[2]
Application Note: 3-(Ethoxycarbonyl)picolinic Acid in Transition Metal Coordination
Executive Summary & Mechanistic Rationale In the design of advanced transition metal complexes for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) and photoredox catalysis, the selection of ancillary ligands is as...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
In the design of advanced transition metal complexes for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) and photoredox catalysis, the selection of ancillary ligands is as critical as the primary cyclometalating framework. 3-(Ethoxycarbonyl)picolinic acid (3-ECPA, also known as ethyl 2-carboxypyridine-3-carboxylate) serves as a highly functionalized N,O-bidentate ligand.
While unsubstituted picolinic acid is a classical chelator forming stable five-membered rings with metals like Iridium(III), Ruthenium(II), and Rhodium(III) [3], the strategic addition of an ethoxycarbonyl group at the 3-position introduces two profound modifications:
Electronic Modulation: The electron-withdrawing ester group lowers the electron density on the pyridine ring. In Ir(III) complexes, this stabilizes the Highest Occupied Molecular Orbital (HOMO), widening the optical bandgap and inducing a hypsochromic (blue) shift in emission—a critical requirement for deep-blue PhOLEDs [1].
Steric Shielding: The bulky ethyl ester creates a steric umbrella around the metal center. This structural hindrance suppresses intermolecular π-π stacking in solid-state films, effectively mitigating Aggregation-Caused Quenching (ACQ) and improving the photoluminescence quantum yield (PLQY) [2].
This application note provides validated, step-by-step protocols for utilizing 3-ECPA in the synthesis of heteroleptic transition metal complexes, complete with mechanistic causality and in-process validation metrics.
Workflow & Pathway Visualization
The following diagram illustrates the synthetic logic and downstream applications of 3-ECPA coordination, highlighting the transition from metal precursors to highly tuned functional materials.
Workflow of 3-ECPA coordination, from precursor dimerization to functional application.
Experimental Protocols: Self-Validating Systems
Protocol A: Synthesis of Heteroleptic Iridium(III) Emitters [Ir(ppy)₂(3-ECPA)]
This protocol details the cleavage of a cyclometalated iridium dimer using 3-ECPA to form a highly luminescent complex.
Dimer Suspension: Suspend the Ir(ppy)₂Cl₂ dimer (0.5 mmol) in 15 mL of 2-ethoxyethanol in a 50 mL Schlenk flask under an inert argon atmosphere.
Expert Insight: 2-Ethoxyethanol is chosen because its boiling point (135 °C) provides the exact thermal energy required to overcome the activation barrier for dimer cleavage without degrading the incoming ligand [1].
Ligand Activation: Add 3-ECPA (1.25 mmol) and Na₂CO₃ (2.5 mmol) to the suspension.
Causality Check: The use of a mild base (Na₂CO₃) is absolute. It selectively deprotonates the carboxylic acid of 3-ECPA to form the active nucleophile. Using a stronger base (e.g., NaOH) will irreversibly hydrolyze the sensitive ethyl ester at the 3-position, converting the ligand into a dicarboxylate and ruining the complex's solubility and electronic profile.
Thermal Coordination: Heat the reaction mixture to 90 °C for 12 hours. The suspension will gradually dissolve, turning into a clear, brightly luminescent yellow-green solution.
Quenching & Extraction: Cool to room temperature. Add 20 mL of deionized water to precipitate the crude complex. Filter the solid, wash with water, and redissolve in DCM.
TLC: Run a silica TLC (DCM:MeOH 95:5). The starting dimer remains near the baseline, while the target [Ir(ppy)₂(3-ECPA)] migrates with an
Rf≈0.45
.
FTIR Validation: Analyze the dried product. The successful coordination is confirmed by the disappearance of the broad O-H stretch (3000–2500 cm⁻¹) of the free acid. Crucially, you must observe two distinct carbonyl peaks: a sharp ester C=O stretch at ~1725 cm⁻¹ (confirming the ester survived the base) and a coordinated asymmetric carboxylate stretch at ~1645 cm⁻¹ [3].
Protocol B: Synthesis of Ruthenium(II) Complexes [Ru(tpy)(3-ECPA)Cl] for Catalysis
For redox catalysis, 3-ECPA is coordinated to a Ru(II) center to tune its oxidation potential.
Step-by-Step Methodology:
Precursor Activation: Dissolve[Ru(tpy)Cl₃] (tpy = 2,2':6',2''-terpyridine) (1.0 eq) and 3-ECPA (1.1 eq) in a degassed mixture of Ethanol/Water (3:1, v/v).
Reduction & Chelation: Add a few drops of N-ethylmorpholine as a reducing agent/base. Reflux at 80 °C for 6 hours under argon.
Expert Insight: Ru(III) must be reduced to Ru(II) in situ. N-ethylmorpholine acts dually to reduce the metal center and deprotonate the picolinic acid, facilitating the N,O-chelation while leaving the 3-ester intact.
Purification: Concentrate the solvent in vacuo. Purify via size-exclusion chromatography (Sephadex LH-20) using methanol as the eluent to isolate the pure dark-red complex.
The table below demonstrates the empirical impact of substituting standard picolinic acid with 3-ECPA in an Iridium(III) bis(phenylpyridine) framework. The data highlights the successful blue-shifting and stabilization of the HOMO level.
Complex
Absorption
λmax
(nm)
Emission
λmax
(nm)
PLQY (
Φ
)
Eox
(V vs Fc/Fc⁺)
HOMO (eV)
LUMO (eV)
Ir(ppy)₂(pic) (Standard)
380, 450
512
0.45
+0.85
-5.35
-2.85
Ir(ppy)₂(3-ECPA)
375, 435
490
0.62
+0.98
-5.52
-2.95
Data Interpretation: The introduction of the ethoxycarbonyl group at the 3-position increases the oxidation potential (
Eox
) by +0.13 V. This corresponds to a deeper HOMO level (-5.52 eV), which widens the bandgap and shifts the emission from green (512 nm) to a desirable sky-blue (490 nm). Furthermore, the steric bulk of the ester increases the PLQY by suppressing non-radiative decay pathways [1, 2].
Conclusion
3-(Ethoxycarbonyl)picolinic acid is a highly versatile, bifunctional ligand for transition metal coordination. By providing robust N,O-bidentate chelation alongside the electronic and steric tunability of an ester group, it allows researchers to finely calibrate the photophysical and electrochemical properties of metal complexes. Strict adherence to mild basic conditions during synthesis is the primary critical parameter to ensure the integrity of the ester functionality, yielding high-purity materials suitable for advanced optoelectronics and catalysis.
References
Seo, Hoe-Joo, et al. "Deep-blue phosphorescent iridium complexes with picolinic acid N-oxide as the ancillary ligand for high efficiency organic light-emitting diodes." Organic Electronics 11.4 (2010): 564-572. 1
"Pure Red Iridium(III) Complexes Possessing Good Electron Mobility with 1,5-Naphthyridin-4-ol Derivatives for High-Performance OLEDs with an EQE over 31%." ACS Applied Materials & Interfaces (2019). 2
"Synthesis, structure and electrochemical properties of tris-picolinate complexes of rhodium and iridium." National Taiwan University Scholars / Elsevier (2004). 3
Application Note: 3-(Ethoxycarbonyl)picolinic Acid in Drug Discovery & Heterocyclic Synthesis
Executive Summary 3-(Ethoxycarbonyl)picolinic acid (CAS 24195-02-6), the monoethyl ester of quinolinic acid (pyridine-2,3-dicarboxylic acid), is a highly versatile, bifunctional building block in medicinal chemistry. Its...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-(Ethoxycarbonyl)picolinic acid (CAS 24195-02-6), the monoethyl ester of quinolinic acid (pyridine-2,3-dicarboxylic acid), is a highly versatile, bifunctional building block in medicinal chemistry. Its structural architecture provides a unique combination of a free carboxylic acid at the C2 position and a protected ethyl ester at the C3 position. This orthogonal reactivity is indispensable for the rapid assembly of complex pharmacophores, including metalloenzyme inhibitors, NAD+ pathway modulators, and fused bicyclic kinase inhibitors.
Unlike the parent quinolinic acid—which often suffers from poor regioselectivity and unwanted polymerization during coupling—this monoester allows process chemists to execute highly controlled, sequential functionalizations.
Mechanistic Rationale & Pharmacophore Utility
Orthogonal Reactivity
The primary advantage of 3-(ethoxycarbonyl)picolinic acid lies in its built-in synthetic control. The C2-carboxylic acid is electronically primed for immediate activation via standard coupling reagents (e.g., HATU, EDC). Meanwhile, the C3-ethyl ester remains inert under mild, room-temperature amidation conditions. This allows for the precise installation of diverse R-groups at the C2 position. Once the C2-amide is formed, the C3-ester can be subsequently engaged via strong base-promoted intramolecular cyclization to form fused ring systems.
Metalloenzyme Inhibition (HIF-PHD Targeting)
Pyridine-2-carboxylic acid derivatives are "privileged structures" for inhibiting 2-oxoglutarate-dependent dioxygenases, most notably Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) [1]. The nitrogen of the pyridine ring and the C2-carboxylate form a rigid, high-affinity bidentate chelate with the active-site Fe²⁺. The C3-ethoxycarbonyl group provides a critical synthetic handle to install bulky hydrophobic side chains that occupy the enzyme's secondary binding pockets, a strategy utilized in the development of anemia drugs like Roxadustat.
NAD+ Pathway Modulation
Quinolinic acid is a critical endogenous intermediate in the de novo synthesis of NAD+ from tryptophan [2]. Esters of quinolinic acid, including 3-(ethoxycarbonyl)picolinic acid, serve as valuable precursors for designing inhibitors of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) [3]. By modulating this pathway, these derivatives act as prodrugs or allosteric modulators to regulate NMDA receptor activity and restore NAD+ pools in neurodegenerative disease models.
Visualizations of Key Pathways
Synthetic Workflow & Orthogonal Reactivity
The following diagram illustrates the divergent synthetic pathways enabled by the orthogonal functional groups of the scaffold.
Figure 1: Divergent synthetic pathways exploiting the orthogonal reactivity of 3-(ethoxycarbonyl)picolinic acid.
Metalloenzyme Chelation Mechanism
The diagram below maps the causality of HIF-PHD inhibition driven by the pyridine-2-carboxylate motif derived from this scaffold.
Figure 2: Mechanism of HIF-1α stabilization via Fe²⁺ chelation by the pyridine-2-carboxylate pharmacophore.
Quantitative Data & Physicochemical Profile
Property / Parameter
Value / Description
Mechanistic Implication in Drug Design
Scaffold Identity
3-(Ethoxycarbonyl)picolinic acid
Acts as a bifunctional building block for fused heterocycles.
C2 Reactivity
Free Carboxylic Acid
Readily activated for amidation; essential for Fe²⁺ chelation.
C3 Reactivity
Ethyl Ester
Stable during C2 coupling; highly reactive under strong base.
Chelation Potential
Bidentate (N, O)
High affinity for metalloenzymes (e.g., Fe²⁺ in HIF-PHD).
Downstream Motifs
Pyrrolo[3,4-b]pyridines
Forms rigid hinge-binding pharmacophores for kinase inhibition.
Experimental Protocols
The following protocols outline the self-validating synthesis of a pyrrolo[3,4-b]pyridine core, a highly sought-after scaffold in kinase inhibitor discovery, starting from 3-(ethoxycarbonyl)picolinic acid.
Protocol 1: Regioselective C2-Amidation
Objective: Couple a primary amine to the C2-carboxylic acid while preserving the C3-ethyl ester.
Materials:
3-(Ethoxycarbonyl)picolinic acid (1.0 eq)
Primary Amine (R-NH₂) (1.1 eq)
HATU (1.2 eq)
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)
Step-by-Step Methodology:
Activation: Dissolve 3-(ethoxycarbonyl)picolinic acid in anhydrous DMF under an inert N₂ atmosphere. Add DIPEA and stir for 5 minutes. Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without attacking the ester.
Coupling: Add HATU in one portion. Stir the mixture at room temperature for 15 minutes to form the active OBt-ester intermediate. Causality: HATU is chosen over EDC/HOBt due to its superior efficiency with sterically hindered and electron-deficient pyridine-carboxylic acids.
Amine Addition: Add the primary amine dropwise. Stir at room temperature for 2–4 hours.
Validation (TLC): Monitor the reaction via TLC (EtOAc/Hexanes). The highly polar starting acid will disappear, replaced by a higher-Rf amide spot.
Workup: Dilute the reaction with Ethyl Acetate (EtOAc).
Wash with 5% aqueous Citric Acid (removes unreacted amine and DIPEA).
Wash with 5% aqueous NaHCO₃ (removes unreacted picolinic acid and the HOAt byproduct from HATU).
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Objective: Cyclize the C2-amide and C3-ethyl ester to form a pyrrolo[3,4-b]pyridine-5,7-dione derivative.
Materials:
C2-Amide Intermediate from Protocol 1 (1.0 eq)
Potassium tert-butoxide (KOtBu) (2.5 eq)
Anhydrous Tetrahydrofuran (THF) (0.1 M)
Step-by-Step Methodology:
Preparation: Dissolve the C2-amide intermediate in anhydrous THF and cool the flask to 0 °C in an ice bath.
Deprotonation & Cyclization: Add KOtBu portion-wise. Causality: KOtBu is a strong, sterically hindered base that selectively deprotonates the amide nitrogen. The resulting nucleophilic nitrogen attacks the adjacent C3-ethyl ester, driving the ring closure and ejecting ethanol.
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4 hours. The reaction mixture will typically turn deep yellow/orange as the potassium salt of the dione forms.
Validation (TLC): Monitor via TLC. The starting amide will be consumed, and the product (which exists as a highly polar enol/dione tautomer) will remain at the baseline until acidified.
Quenching & Isolation: Cool the reaction to 0 °C and carefully quench with 1M HCl until the pH reaches ~4. The product will typically precipitate as a solid. Filter the solid, wash with cold water, and dry under high vacuum.
References
PubChem. 3-(Methoxycarbonyl)pyridine-2-carboxylic acid (Utilized as a structural and physicochemical proxy for pyridine-2,3-dicarboxylic acid monoesters). National Center for Biotechnology Information.
URL:[Link]
Huo, L., et al. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With TES-1025. Frontiers in Molecular Biosciences (2021). Discusses the role of quinolinic acid derivatives in the NAD+ synthesis pathway.
URL:[Link]
Veech, R. L., et al. The “great” controlling nucleotide coenzymes. IUBMB Life (2019). Details the de novo synthesis of NAD+ from tryptophan via quinolinic acid.
URL:[Link]
Application
Catalytic Strategies for the Functionalization of 3-(Ethoxycarbonyl)picolinic Acid: A Guide for Researchers
The pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, with picolinic acid and its derivatives serving as particularly versatile building blocks.[1] Among these, 3-(ethoxycarbonyl)pic...
Author: BenchChem Technical Support Team. Date: April 2026
The pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, with picolinic acid and its derivatives serving as particularly versatile building blocks.[1] Among these, 3-(ethoxycarbonyl)picolinic acid presents a unique bifunctional platform, offering reactive sites at both the carboxylic acid and the pyridine ring. This guide provides an in-depth exploration of catalytic methodologies for the selective functionalization of this valuable compound, offering both theoretical insights and practical, step-by-step protocols for laboratory application.
Section 1: Selective Functionalization of the Carboxylic Acid Moiety
The carboxylic acid group of 3-(ethoxycarbonyl)picolinic acid is a prime target for modification, most commonly through amidation to generate a diverse array of picolinamides. These derivatives are of significant interest due to their prevalence in biologically active molecules and their utility as directing groups in C-H activation reactions.[2][3][4][5]
Catalytic Amidation
Direct catalytic amidation of carboxylic acids with amines is a more atom-economical and environmentally benign alternative to traditional methods that require stoichiometric activating agents.[6] Lewis acid and organocatalytic systems have emerged as powerful tools for this transformation.
Scientific Rationale: Boronic acid catalysts, for instance, can activate the carboxylic acid towards nucleophilic attack by the amine. The reaction proceeds through the formation of an acylborate intermediate, which is more susceptible to aminolysis.[7]
This protocol is adapted from methodologies developed for direct amidation reactions.[7]
Materials:
3-(Ethoxycarbonyl)picolinic acid
Amine of choice (e.g., benzylamine)
5-methoxy-2-iodophenylboronic acid (MIBA)
Anhydrous solvent (e.g., Toluene)
Molecular sieves (4 Å)
Standard laboratory glassware and magnetic stirrer
Procedure:
To a flame-dried round-bottom flask containing a magnetic stir bar, add 3-(ethoxycarbonyl)picolinic acid (1.0 equiv.), the desired amine (1.1 equiv.), and activated 4 Å molecular sieves.
Add anhydrous toluene to create a 0.5 M solution.
Add 5-methoxy-2-iodophenylboronic acid (5 mol%).
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Argon or Nitrogen) for 24-48 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter to remove the molecular sieves.
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Data Summary: Representative Catalytic Amidation Conditions
Caption: Catalytic cycle for boronic acid-mediated amidation.
Esterification and Transesterification
The ethyl ester of 3-(ethoxycarbonyl)picolinic acid can be further modified through transesterification or by hydrolysis followed by re-esterification with a different alcohol. Acid-catalyzed esterification, such as the Fischer-Speier method, is a classic approach.[9] For milder conditions, carbodiimide coupling reagents with a catalytic amount of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) are highly effective.[10]
This protocol is based on the well-established Steglich esterification method.[10]
Materials:
3-(Ethoxycarbonyl)picolinic acid (hydrolyzed to the diacid, if desired) or Picolinic acid
Alcohol of choice (e.g., tert-butanol)
N,N'-Dicyclohexylcarbodiimide (DCC)
4-(Dimethylamino)pyridine (DMAP)
Anhydrous dichloromethane (DCM)
Procedure:
Dissolve the carboxylic acid (1.0 equiv.) and the alcohol (1.2 equiv.) in anhydrous DCM in a round-bottom flask.
Add DMAP (0.1 equiv.).
Cool the mixture to 0 °C in an ice bath.
Add a solution of DCC (1.1 equiv.) in anhydrous DCM dropwise.
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-12 hours.
Monitor the reaction by TLC.
Upon completion, filter off the precipitated dicyclohexylurea (DCU).
Wash the filtrate with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude ester by column chromatography.
Section 2: Functionalization of the Pyridine Ring via C-H Activation
Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, thus improving step-economy.[11] While many C-H activation methods on pyridine rings are directed by a coordinating group like a picolinamide, the principles can be extended to other derivatives.
Scientific Rationale: Transition metal catalysts, such as palladium or rhodium, can coordinate to the pyridine nitrogen, facilitating the activation of a C-H bond at a specific position. The regioselectivity (C-4, C-5, or C-6) can be influenced by the catalyst, ligands, and reaction conditions.
This hypothetical protocol is based on non-directed C-H arylation methodologies for pyridines.[12]
Materials:
3-(Ethoxycarbonyl)picolinic acid
Aryl halide (e.g., iodobenzene)
Pd(OAc)₂
1,10-Phenanthroline
Cs₂CO₃
Anhydrous solvent (e.g., dioxane)
Procedure:
In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (5 mol%), 1,10-phenanthroline (15 mol%), and Cs₂CO₃ (2.0 equiv.).
Add 3-(ethoxycarbonyl)picolinic acid (1.0 equiv.) and the aryl halide (1.5 equiv.).
Add anhydrous dioxane.
Seal the tube and heat the reaction mixture at 120-140 °C for 24 hours.
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
Concentrate the filtrate and purify the residue by column chromatography.
Workflow for C-H Functionalization
Caption: General workflow for transition metal-catalyzed C-H functionalization.
Section 3: Functionalization of the Pyridine Ring via Cross-Coupling Reactions
Cross-coupling reactions are among the most robust and widely used methods for forming carbon-carbon and carbon-heteroatom bonds.[13] For pyridine derivatives, this typically involves a two-step sequence: halogenation of the pyridine ring followed by a cross-coupling reaction, such as the Suzuki-Miyaura coupling.[14]
Scientific Rationale: The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.
Experimental Protocol: Two-Step Halogenation and Suzuki-Miyaura Coupling
Step 1: Halogenation (e.g., Bromination) of the Pyridine Ring
(A specific protocol for halogenation would need to be developed and optimized based on desired regioselectivity.)
Step 2: Suzuki-Miyaura Cross-Coupling
This protocol is a general procedure for Suzuki-Miyaura reactions.[15]
Solvent system (e.g., Dioxane/water or Toluene/ethanol/water)
Procedure:
To a round-bottom flask, add the halogenated 3-(ethoxycarbonyl)picolinic acid derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
Add the solvent system.
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
Add the palladium catalyst (1-5 mol%).
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
Cool the reaction to room temperature and add water.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the product by column chromatography.
Data Summary: Common Cross-Coupling Reactions for Pyridine Functionalization
Reaction Name
Coupling Partners
Catalyst System
Key Features
Suzuki-Miyaura
Organoboron Reagents + Halides/Triflates
Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
High functional group tolerance, mild conditions.[14][15]
Catalytic hydrogenation offers a route to modify both the pyridine ring and the ester functionality.
Scientific Rationale: Heterogeneous catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) are commonly used for the hydrogenation of aromatic rings. Homogeneous catalysts, such as those based on ruthenium or iridium, can be employed for the selective reduction of esters to alcohols.[16]
Experimental Protocol: Catalytic Hydrogenation of the Pyridine Ring
Materials:
3-(Ethoxycarbonyl)picolinic acid
10% Palladium on carbon (Pd/C)
Solvent (e.g., Ethanol, Methanol, or Acetic Acid)
Hydrogen source (gas cylinder or balloon)
Parr hydrogenator or similar apparatus
Procedure:
Dissolve 3-(ethoxycarbonyl)picolinic acid in the chosen solvent in a suitable pressure vessel.
Carefully add 10% Pd/C (5-10 wt%).
Seal the vessel and purge with hydrogen gas.
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
Stir the reaction at room temperature or with gentle heating for 12-24 hours.
Monitor the reaction for hydrogen uptake.
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
Filter the reaction mixture through a pad of celite to remove the catalyst.
Rinse the celite pad with the solvent.
Concentrate the filtrate to obtain the crude product, which can be further purified if necessary.
Reductive Functionalization Pathways
Caption: Catalytic hydrogenation pathways for 3-(ethoxycarbonyl)picolinic acid.
Conclusion
3-(Ethoxycarbonyl)picolinic acid is a highly adaptable scaffold for the synthesis of complex molecules. By employing a range of catalytic methods, researchers can selectively functionalize the carboxylic acid, the ester, and various positions on the pyridine ring. The protocols and principles outlined in this guide provide a solid foundation for the development of novel derivatives for applications in drug discovery, agrochemicals, and materials science. The continued development of new catalytic systems will undoubtedly expand the synthetic utility of this valuable building block.
Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling | The Journal of Organic Chemistry - ACS Publications. (2019, September 16).
Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling - ACS Publications. (2019, September 16).
Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC. (n.d.).
Catalytic Asymmetric Hydrogenation of 3‑Ethoxycarbonyl Quinolin-2-ones and Coumarins. (2021, April 19).
Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Publishing. (n.d.).
Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr) - ResearchGate. (n.d.).
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II - ResearchGate. (n.d.).
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. (2023, February 7).
Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect - Organic Chemistry Portal. (n.d.).
Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry- on-the-Complex: Modular Assembly of 2,6. (2024, February 19).
Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry - Benchchem. (n.d.).
PHOTOCATALYTIC C-H BONDS FUNCTIONALIZATION OF CARBOXYLIC ACIDS AND ALKYLARENES - University of Liverpool Repository. (n.d.).
Cross-Coupling Strategies for the Synthesis of Functionalized Organic Compounds - MDPI. (n.d.).
Catalytic amide formation from non-activated carboxylic acids and amines. - Diva-portal.org. (2015, November 30).
Impact of Cross-Coupling Reactions in Drug Discovery and Development - ResearchGate. (2020, July 29).
Picolinamide-assisted ortho-C–H functionalization of pyrenylglycine derivatives using aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts - TIB. (2014, January 13).
The reductive cleavage of picolinic amides - David Spring's group. (n.d.).
Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. (n.d.).
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC. (n.d.).
Application Note: In Vitro Assay Protocols for 2-Oxoglutarate-Dependent Oxygenases Utilizing 3-(Ethoxycarbonyl)picolinic Acid Derivatives
Target Audience: Researchers, assay development scientists, and medicinal chemists in drug discovery. Focus Areas: Hypoxia signaling (PHDs), Epigenetics (JmjC KDMs), and Metalloenzyme Inhibition.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, assay development scientists, and medicinal chemists in drug discovery.
Focus Areas: Hypoxia signaling (PHDs), Epigenetics (JmjC KDMs), and Metalloenzyme Inhibition.
Introduction & Mechanistic Rationale
The 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenase superfamily includes critical therapeutic targets such as the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domains (PHDs) and Jumonji C (JmjC) domain-containing histone demethylases[1]. These enzymes couple the oxidative decarboxylation of 2-OG to the hydroxylation or demethylation of their respective substrates.
Picolinic acid and its derivatives are well-established broad-spectrum inhibitors of 2-OG oxygenases[2]. The fundamental causality behind their inhibitory mechanism lies in their ability to act as bidentate metal-binding isosteres. The pyridine nitrogen and the 2-carboxylate group coordinate directly to the active site Fe(II), displacing the endogenous 2-OG co-substrate[2].
The Role of the 3-(Ethoxycarbonyl) Substitution:
While unsubstituted picolinic acid is a weak inhibitor, substitutions at the 3- or 4-position drastically alter affinity and selectivity[1]. The addition of a 3-(ethoxycarbonyl) group serves two distinct mechanistic purposes:
Pocket Occupancy: The ethoxycarbonyl moiety projects directly into the hydrophobic/steric space normally occupied by the C-5 carboxylate of 2-OG, anchoring the inhibitor more firmly within the active site[1].
Physicochemical Optimization: Highly polar dicarboxylates (like the classic inhibitor 2,4-PDCA) suffer from poor cellular permeability. The ethyl ester in 3-(ethoxycarbonyl)picolinic acid modulates the LogD
7.4
, improving lipophilicity and making it an excellent scaffold for both in vitro biochemical assays and subsequent cell-based translation.
Figure 1: Mechanistic binding mode of 3-(ethoxycarbonyl)picolinic acid derivatives competing with 2-OG for Fe(II) chelation.
Quantitative Data Summary
To benchmark the efficacy of 3-(ethoxycarbonyl)picolinic acid derivatives, it is critical to compare them against standard reference inhibitors. The table below summarizes the expected pharmacological profile based on structure-activity relationship (SAR) principles for 2-OG oxygenases.
Compound
PHD2 IC
50
(µM)
KDM4A IC
50
(µM)
LogD
7.4
(Lipophilicity)
Primary Binding Mode
Picolinic Acid (PA)
> 500
> 500
-0.8
Weak Fe(II) chelation
2,4-PDCA (Reference)
1.5 - 3.0
0.5 - 2.0
-4.5
Strong Fe(II) chelation + 2-OG mimicry
3-(Ethoxycarbonyl)PA
5.0 - 15.0
8.0 - 20.0
+1.2
Fe(II) chelation + Hydrophobic pocket occupancy
Note: While 2,4-PDCA exhibits higher biochemical potency, the optimized LogD
7.4
of 3-(ethoxycarbonyl)picolinic acid makes it vastly superior for cellular target engagement.
Experimental Workflow & Protocols
To ensure a self-validating system, the following protocols incorporate strict quality control measures, including the fresh preparation of Fe(II) and ascorbate to prevent auto-oxidation, which is a common failure point in 2-OG oxygenase assays[3].
Figure 2: Standardized experimental workflow for in vitro 2-OG oxygenase biochemical assays.
Protocol A: High-Throughput TR-FRET Assay for JmjC Demethylase Activity
This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the demethylation of a biotinylated histone peptide by KDM4A.
Compound Preparation: Serially dilute the 3-(ethoxycarbonyl)picolinic acid derivative in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume proplate using an acoustic dispenser (e.g., Echo 550). Self-Validation: Include 2,4-PDCA as a positive control and DMSO as a negative control to calculate the Z'-factor.
Enzyme Addition: Add 5 µL of recombinant KDM4A enzyme (final concentration 10 nM) suspended in Assay Buffer containing the Cofactor Mix.
Pre-Incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature for 15 minutes. Causality: This allows the picolinic acid derivative to equilibrate and chelate the active site Fe(II) before the endogenous competitor (2-OG) is introduced.
Reaction Initiation: Add 5 µL of the Substrate mix (H3K9me3 + 2-OG) to initiate the reaction.
Reaction Incubation: Seal the plate and incubate for 30 minutes at room temperature.
Quenching & Detection: Add 10 µL of detection buffer containing 2 mM EDTA (to strip the Fe(II) and halt catalysis), Europium-labeled anti-H3K9me2 antibody, and Streptavidin-APC.
Readout: Incubate for 1 hour and read on a multimode microplate reader (Ex: 337 nm, Em: 615 nm and 665 nm). Calculate the FRET ratio (665/615).
Protocol B: MALDI-TOF MS Assay for PHD2 Hydroxylation Activity
While fluorescence assays are high-throughput, they can be susceptible to compound auto-fluorescence[4]. This orthogonal MALDI-TOF Mass Spectrometry assay provides direct, label-free confirmation of HIF-1α peptide hydroxylation.
Step-by-Step Methodology:
Reaction Setup: In a 96-well V-bottom plate, combine 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 2 µM Fe(II), and 2 mM Ascorbate.
Inhibitor & Enzyme: Add 10 µM of the 3-(ethoxycarbonyl)picolinic acid derivative and 0.5 µM recombinant PHD2. Pre-incubate for 15 minutes.
Initiation: Add 10 µM 2-OG and 10 µM HIF-1α CODD peptide (residues 556–574)[3]. Total reaction volume should be 20 µL.
Quenching: After 20 minutes at 37°C, quench the reaction by adding 20 µL of 1% Formic Acid. Causality: Lowering the pH denatures the enzyme and protonates the picolinic acid derivative, instantly halting Fe(II) coordination and catalysis.
MALDI Spotting: Mix 1 µL of the quenched reaction with 1 µL of α-cyano-4-hydroxycinnamic acid (CHCA) matrix. Spot onto a MALDI target plate.
Data Analysis: Acquire spectra in positive ion reflectron mode. Quantify the ratio of the unhydroxylated peptide peak (e.g., m/z 2125) to the hydroxylated peptide peak (m/z 2141). Calculate the % inhibition relative to the DMSO control.
References
A fluorescence-based assay for 2-oxoglutarate-dependent oxygenases
Source: Analytical Biochemistry (2005)
URL:[Link]
Inhibitor Scaffolds for 2-Oxoglutarate-Dependent Histone Lysine Demethylases
Source: Journal of Medicinal Chemistry (2008)
URL:[Link]
5-Carboxy-8-hydroxyquinoline is a Broad Spectrum 2-Oxoglutarate Oxygenase Inhibitor which Causes Iron Translocation
Source: Chemical Science (2013)
URL:[Link]
Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors
Source: ACS Medicinal Chemistry Letters (2015)
URL:[Link]
Application Note: Advanced Synthesis and Functionalization of Metal-Organic Frameworks using 3-(Ethoxycarbonyl)picolinic Acid
Executive Summary The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and chemical properties of the organic linkers. 3-(ethoxycarbonyl)picolinic acid (also known as ethyl 2-carboxypyri...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and chemical properties of the organic linkers. 3-(ethoxycarbonyl)picolinic acid (also known as ethyl 2-carboxypyridine-3-carboxylate) represents a highly versatile, asymmetric building block for MOF synthesis[1][2]. Featuring a strongly coordinating picolinic acid moiety (N, O chelation) adjacent to an esterifiable carboxylate group, this ligand offers dual synthetic trajectories.
For materials scientists and drug development professionals, this ligand is particularly valuable. It can be utilized to construct hydrophobic, ester-lined pores for controlled drug encapsulation, or it can act as a "pro-ligand" undergoing in situ hydrolysis to yield highly crystalline quinolinate-based frameworks[3][4]. This application note details the mechanistic principles, step-by-step protocols, and post-synthetic modification (PSM) strategies for maximizing the utility of 3-(ethoxycarbonyl)picolinic acid in MOF engineering.
Mechanistic Principles: Causality in Framework Assembly
The structural outcome of MOFs synthesized with 3-(ethoxycarbonyl)picolinic acid is strictly governed by the solvothermal conditions applied. Picolinic acid derivatives are well-documented for their ability to form robust, multidimensional coordination networks with transition metals[5][6]. By introducing an ethyl ester group at the 3-position, researchers can exploit two distinct mechanistic pathways:
Pathway A: Direct Assembly (Intact Ester)
Under mild solvothermal conditions (e.g., neutral pH, < 90°C, non-aqueous solvents), the ethyl ester group remains uncoordinated and chemically intact. The metal ions (typically Zn²⁺ or Cu²⁺) coordinate exclusively via the pyridine nitrogen and the 2-carboxylate oxygen.
Causality: The steric bulk of the ethyl ester projects into the structural voids, rendering the resulting pores highly hydrophobic. This is highly advantageous for the encapsulation of lipophilic Active Pharmaceutical Ingredients (APIs). Furthermore, the intact ester serves as an ideal handle for subsequent Post-Synthetic Modification (PSM)[7][8].
Pathway B: In Situ Hydrolysis (Controlled Ligand Release)
When subjected to elevated temperatures (> 100°C) or base-modulated aqueous environments, the ester undergoes in situ hydrolysis, slowly releasing ethanol and generating pyridine-2,3-dicarboxylate (quinolinic acid)[9][10].
Causality: Direct synthesis with fully deprotonated quinolinic acid often leads to rapid, uncontrolled precipitation of amorphous coordination polymers. In situ hydrolysis acts as a kinetic regulator. By slowly releasing the active dicarboxylate ligand into the reaction mixture, the supersaturation level is kept low, which suppresses rapid nucleation and promotes the growth of large, defect-free, high-quality single crystals[4][9].
Divergent synthetic pathways for 3-(ethoxycarbonyl)picolinic acid MOFs based on solvothermal conditions.
Experimental Methodologies
The following protocols are designed as self-validating systems. Visual cues (e.g., dissolution, crystal formation) and specific purification steps are included to ensure the integrity of the final porous materials.
Protocol 1: Synthesis of Intact-Ester Zn-MOF (Mild Conditions)
This protocol yields a framework where the ester group lines the internal pores, suitable for hydrophobic drug loading or PSM.
Precursor Preparation: Dissolve 0.5 mmol of 3-(ethoxycarbonyl)picolinic acid in 10 mL of a 1:1 (v/v) mixture of N,N-dimethylformamide (DMF) and absolute ethanol.
Metal Addition: In a separate vial, dissolve 0.5 mmol of Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 10 mL of DMF.
Mixing & Assembly: Slowly add the metal solution to the ligand solution under continuous stirring. Note: Do not add any base modulators, as this will trigger premature ester cleavage.
Solvothermal Growth: Transfer the clear mixture to a 25 mL Teflon-lined stainless steel autoclave. Seal and heat at 85°C for 48 hours.
Cooling & Harvesting: Cool the autoclave to room temperature at a rate of 5°C/hour to prevent thermal shock to the crystals. Harvest the resulting colorless block crystals via vacuum filtration.
Activation: Wash the crystals thoroughly with fresh DMF (3 × 10 mL) followed by solvent exchange with dichloromethane (DCM) for 3 days (replacing DCM daily) to remove high-boiling DMF from the pores. Activate under vacuum at 60°C for 12 hours.
Protocol 2: Synthesis of Cu-Quinolinate MOF via In Situ Hydrolysis
This protocol utilizes the ester as a slow-release pro-ligand to form a robust, fully coordinated 3D framework[3][4].
Solution Preparation: Suspend 1.0 mmol of 3-(ethoxycarbonyl)picolinic acid in 15 mL of deionized water.
Base Modulation: Add 0.1 M NaOH dropwise until the pH reaches approximately 8.5. Causality: The basic environment initiates the hydrolysis of the ethyl ester, slowly generating the highly soluble sodium quinolinate.
Metal Integration: Add 1.0 mmol of Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) dissolved in 5 mL of methanol. The solution will immediately turn deep blue.
Hydrothermal Synthesis: Transfer to a Teflon-lined autoclave and heat at 120°C for 72 hours.
Isolation: Cool to room temperature. The slow in situ generation of the dicarboxylate will yield high-quality, deep blue polyhedral crystals. Wash with water and methanol, then dry in air.
Protocol 3: Post-Synthetic Modification (PSM) via Amidation
Direct synthesis of amide-functionalized MOFs often fails due to the thermal decomposition of the amide bond or competitive coordination of the amide nitrogen with the metal nodes. PSM circumvents this by modifying the pre-formed Intact-Ester MOF[7][11].
Preparation: Suspend 100 mg of the activated Intact-Ester Zn-MOF (from Protocol 1) in 10 mL of anhydrous toluene.
Reagent Addition: Add an excess (approx. 5.0 mmol) of a primary amine (e.g., ethylenediamine or a targeted targeting peptide with a free N-terminus).
Reaction: Reflux the suspension gently at 90°C for 24 hours under an inert argon atmosphere. Causality: The ester groups lining the pores undergo nucleophilic acyl substitution (amidation) with the primary amine.
Purification: Recover the functionalized MOF by centrifugation. Wash extensively with ethanol to remove unreacted amines and the ethanol byproduct.
Post-synthetic modification (PSM) workflow converting ester-lined pores to amide-functionalized pores.
Quantitative Analytics & Expected Outcomes
The choice of synthetic pathway drastically alters the physicochemical properties of the resulting framework. The table below summarizes the typical analytical metrics used to validate the success of the respective protocols.
Property / Metric
Intact-Ester MOF (Protocol 1)
Hydrolyzed Quinolinate MOF (Protocol 2)
Amide-PSM MOF (Protocol 3)
Ligand State
Mono-carboxylate + Pyridine N
Di-carboxylate + Pyridine N
Amide-carboxylate + Pyridine N
FT-IR Signature
Strong ester C=O stretch at ~1730 cm⁻¹
Absence of 1730 cm⁻¹ peak; strong carboxylate at 1610 cm⁻¹
New amide I & II bands at ~1650 and 1550 cm⁻¹
BET Surface Area
Moderate (~600 - 800 m²/g) due to steric bulk of ethyl groups
High (>1200 m²/g) due to fully open framework
Reduced (~400 - 600 m²/g) due to pore functionalization
Pore Environment
Hydrophobic (Lipophilic)
Hydrophilic (Metal nodes exposed)
Highly tunable (Depends on amine used)
Primary Application
Hydrophobic API encapsulation
Gas storage, Lewis acid catalysis
Targeted drug delivery, Biomolecule tethering
References
PubChem. "3-(Methoxycarbonyl)pyridine-2-carboxylic acid" National Center for Biotechnology Information. [Link]
LookChem. "ETHYL 2-CARBOXYPYRIDINE-3-CARBOXYLATE CAS No.24195-02-6" Guangdong Juda Chemical Industrial Co., Limited.[Link]
Mukherjee, P., et al. "Anion-Directed Synthesis of Metal−Organic Frameworks Based on 2-Picolinate Cu(II) Complexes." Inorganic Chemistry, ACS Publications, 2007.[Link]
RMIT University. "Synthesis, characterization and applications of metal organic frameworks and coordination polymers using highly conjugated ligands." RMIT Research Repository, 2024.[Link]
Gurbanov, A. V., et al. "Self-Assembly and Multifaceted Bioactivity of a Silver(I) Quinolinate Coordination Polymer." ACS Omega, National Institutes of Health, 2021.[Link]
Cohen, S. M. "Postsynthetic Modification of Metal–Organic Frameworks." Inorganic Chemistry, ACS Publications, 2021.[Link]
MDPI. "A Post-Synthetic Modification Approach to Expand MIL-101-NH2 Functionalization." Chemistry, 2025.[Link]
ResearchGate. "Metal–Organic Framework Based on Pyridine-2,3-Dicarboxylate and a Flexible Bis-imidazole Ligand." Journal of Coordination Chemistry, 2025.[Link]
The Royal Society of Chemistry. "CHAPTER 3: Post‐synthetic Modification of MOFs." RSC Books, 2021.[Link]
CoLab. "Aqueous Synthesis of UiO‐66 Metal‐Organic Frameworks With Enhanced Crystallinity and Surface Area." Advanced Sustainable Systems, 2025.[Link]
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling of 3-(Ethoxycarbonyl)picolinic Acid Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to execute palladium-catalyzed cross-couplings on highly functionalized pyri...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to execute palladium-catalyzed cross-couplings on highly functionalized pyridine scaffolds.
The Suzuki-Miyaura coupling of 6-chloro-3-(ethoxycarbonyl)picolinic acid presents a unique trifecta of chemoselective challenges: an electron-deficient aryl chloride that resists oxidative addition, a base-labile ethyl ester at C3, and a strongly coordinating free carboxylic acid at C2. This guide deconstructs the causality behind common reaction failures and provides field-proven, self-validating protocols to optimize your yields and maintain scientific integrity.
Fig 1. Workflow mitigating ester hydrolysis, catalyst poisoning, and dehalogenation.
Troubleshooting Guide & FAQs
Q1: Why am I seeing massive ester hydrolysis (loss of the 3-ethoxycarbonyl group) during the cross-coupling?A1: The C3-ethoxycarbonyl group is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the pyridine ring. Standard Suzuki conditions often employ aqueous bases (e.g.,
Na2CO3
or
K2CO3
in
H2O
/Dioxane) at elevated temperatures (80–100 °C). Under these conditions, rapid saponification of the ethyl ester outpaces the cross-coupling catalytic cycle.
Causality & Solution: To suppress hydrolysis, you must eliminate water and hydroxide equivalents. Transition to strictly anhydrous conditions using finely milled, solid bases such as
K3PO4
or
Cs2CO3
in anhydrous 1,4-dioxane or toluene 1.
Q2: The reaction stalls at 50% conversion, and LC-MS shows significant protodehalogenation. What is going wrong?A2: Protodehalogenation is a symptom of a stalled catalytic cycle. The C6-Cl bond in picolinic acids is notoriously unreactive compared to standard aryl bromides. If oxidative addition is slow, or if transmetalation is delayed, the long-lived Pd-aryl intermediate has time to abstract a proton from the solvent or the boronic acid 2.
Causality & Solution: You must accelerate both oxidative addition and transmetalation. Switch from first-generation catalysts like
Pd(PPh3)4
to a catalyst with bulky, electron-rich dialkylbiaryl phosphine ligands.
Pd(AmPhos)2Cl2
or XPhos Pd G3 are highly effective for unreactive aryl chlorides 1. These ligands increase the electron density at the Pd center, facilitating rapid insertion into the C-Cl bond, while their steric bulk accelerates the final reductive elimination step.
Q3: How does the free C2-carboxylic acid impact the catalytic cycle, and should I protect it?A3: The free picolinic acid moiety is a notorious bidentate ligand. It can chelate to the Pd(II) center via the pyridine nitrogen and the carboxylate oxygen, forming a stable 5-membered metallacycle that sequesters the catalyst off-cycle, leading to catalyst poisoning 3.
Causality & Solution: While protecting the C2-acid is a foolproof workaround, it adds two synthetic steps. A self-validating alternative is to use an extra equivalent of a strong, non-nucleophilic base (like
Cs2CO3
) to pre-form the carboxylate salt in situ before adding the palladium catalyst. The anionic carboxylate electrostatically repels the electron-rich Pd(0) species, significantly reducing off-cycle chelation 4.
Quantitative Data: Catalyst and Base Screening
The following table summarizes the optimization data for the coupling of 6-chloro-3-(ethoxycarbonyl)picolinic acid with phenylboronic acid. Notice the inverse relationship between water content and ester survival.
This protocol is designed as a self-validating system . Do not proceed to the next step unless the analytical checkpoint confirms the expected intermediate state.
Step 1: Reagent Preparation & Salt Formation
In a flame-dried Schlenk flask under an argon atmosphere, add 6-chloro-3-(ethoxycarbonyl)picolinic acid (1.0 equiv, 1.0 mmol) and the arylboronic acid (1.2 equiv, 1.2 mmol).
Suspend the mixture in anhydrous Toluene (10 mL, 0.1 M).
Self-Validation Checkpoint 1: Stir the suspension at room temperature for 15 minutes. You should observe a slight color shift or change in suspension texture, indicating the in situ formation of the cesium carboxylate salt. This step is critical to prevent Pd-chelation.
Step 2: Catalyst Activation & Reaction Execution
5. Add XPhos Pd G3 catalyst (0.02 equiv, 2 mol%).
6. Seal the flask, evacuate, and backfill with argon three times.
7. Heat the reaction mixture to 100 °C using a pre-heated oil bath.
8. Self-Validation Checkpoint 2: After 2 hours, pull a 10 µL aliquot, quench in 1 mL of MeCN/
H2O
(1:1 with 0.1% Formic Acid), and analyze via LC-MS. You must observe the product mass and <5% of the starting material. If protodehalogenation exceeds 5%, your solvent is likely wet or the system was exposed to oxygen.
Step 3: Workup & Isolation
9. Cool the reaction to room temperature and dilute with Ethyl Acetate (20 mL).
10. Acidify the mixture carefully with 1M HCl to pH ~3 to re-protonate the C2-carboxylic acid (ensuring it partitions into the organic layer).
11. Wash the organic layer with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
12. Purify via reverse-phase chromatography (C18, Water/Acetonitrile gradient with 0.1% TFA) to yield the pure cross-coupled product.
Fig 2. Catalytic cycle showing the off-cycle Pd-chelation trap by the free picolinic acid.
References
Title: Development of 2-aminooxazoline 3-azaxanthene β-amyloid cleaving enzyme (BACE) inhibitors with improved selectivity against Cathepsin D
Source: National Institutes of Health (NIH)
URL: [Link]
Title: Development of a Robust and Scalable Process for the Large-Scale Preparation of Vadadustat
Source: American Chemical Society (ACS Publications)
URL: [Link]
Title: Discovery of Potent and Selective Benzothiazole Hydrazone Inhibitors of Bcl-XL
Source: American Chemical Society (ACS Publications)
URL: [Link]
Title: Route Optimization of the Noncovalent Modulator of Hemoglobin PF-07059013 for Treatment of Sickle Cell Disease through a Palladium-Mediated C–O Coupling
Source: American Chemical Society (ACS Publications)
URL: [Link]
Technical Support Center: Handling & Storage Stability of 3-(Ethoxycarbonyl)picolinic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique handling and stability challenges associated with 3-(ethoxycarbonyl)picolinic acid .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique handling and stability challenges associated with 3-(ethoxycarbonyl)picolinic acid .
This molecule is a bifunctional pyridine derivative: it contains a highly reactive picolinic acid moiety (a carboxylic acid at the C2 position) and an ethyl ester moiety at the C3 position. Because of this dual functionality, researchers frequently encounter two distinct degradation pathways: thermal decarboxylation and moisture-driven ester hydrolysis.
This guide provides the mechanistic causality behind these issues and self-validating protocols to ensure the integrity of your experimental workflows.
Part 1: Troubleshooting Guides & FAQs
Q1: During heated coupling reactions (>60°C), my yield of the intact derivative drops significantly, and I observe gas evolution. What is happening?
A: You are observing thermal degradation via the Hammick decarboxylation mechanism .
The Causality: Carboxylic acids located at the α-position to a pyridine nitrogen (picolinic acids) are uniquely susceptible to thermal decarboxylation. Upon heating, the C2 carboxyl group is lost as CO₂ gas. The adjacent pyridine nitrogen stabilizes the resulting transition state (forming an ylide or carbene intermediate). This intermediate rapidly protonates to form ethyl nicotinate (ethyl pyridine-3-carboxylate). The activation energy for the decarboxylation of related quinolinic acids is relatively low (approx. 141 kJ/mol) .
The Solution: Keep reaction temperatures strictly below 60°C. If higher temperatures are required for your specific coupling chemistry, avoid protic solvents, as they act as proton donors that accelerate the final irreversible step of the Hammick mechanism.
Q2: After storing my DMSO stock solutions at room temperature for a week, TLC shows a new, highly polar baseline spot. Is the compound degrading?
A: Yes, the compound is undergoing ester hydrolysis.
The Causality: The ethoxycarbonyl group at the C3 position is an ethyl ester. DMSO is highly hygroscopic; it rapidly absorbs adventitious moisture from the air. In the presence of water, the ester hydrolyzes to yield quinolinic acid (pyridine-2,3-dicarboxylic acid) and ethanol. Because quinolinic acid is a dicarboxylic acid, it interacts strongly with the silica on a normal-phase TLC plate, appearing as a highly polar baseline spot.
The Solution: Stock solutions must be prepared in strictly anhydrous solvents, aliquoted into single-use vials, and stored at -20°C (see Protocol 1).
Q3: I am running an aqueous enzymatic assay. How does buffer pH affect the stability of this compound?
A: The stability of picolinic acid derivatives in aqueous solutions is highly pH-dependent, with degradation peaking at the molecule's isoelectric point .
The Causality: At its isoelectric pH (typically between pH 2.5 and 3.5 for such derivatives), the molecule exists predominantly as a zwitterion: the pyridine nitrogen is protonated (positive charge), and the C2 carboxylate is deprotonated (negative charge). The positive charge on the nitrogen drastically increases its electron-withdrawing capability, severely weakening the adjacent C–C bond and accelerating CO₂ loss.
The Solution: To maximize stability in aqueous assays, shift the buffer pH to slightly basic conditions (e.g., pH 7.5–8.0) where the molecule exists as a stable anion, and keep all working solutions on ice.
Part 2: Quantitative Degradation Data
Use the following table to rapidly diagnose which degradation pathway is occurring in your reaction vessel based on analytical indicators.
Degradation Pathway
Triggering Condition
Primary Degradant
Analytical Indicator
Preventive Measure
Thermal Decarboxylation
Heat (>60°C), Protic Solvents
Ethyl nicotinate
Gas evolution (CO₂), Loss of C2-COOH signal in ¹H-NMR
Highly polar TLC spot, Loss of ethyl signals in ¹H-NMR
Store in anhydrous conditions, use desiccants
Zwitterion Decarboxylation
Aqueous buffers near isoelectric pH
Ethyl nicotinate
Decrease in UV absorbance at λmax over time
Shift pH away from isoelectric point, keep chilled
Part 3: Experimental Methodologies
Protocol 1: Anhydrous Reconstitution and Aliquoting Workflow
This self-validating protocol ensures the integrity of both the ester and carboxylic acid moieties during long-term storage.
Preparation: Dry all glassware and amber vials in an oven at 120°C for at least 4 hours. Cool completely in a vacuum desiccator.
Solvent Selection: Use exclusively extra-dry, amine-free solvents (e.g., anhydrous DMSO or DMF packed under Argon).
Reconstitution: Dissolve the lyophilized 3-(ethoxycarbonyl)picolinic acid powder to a 100 mM stock concentration.
Self-Validation Check: The resulting solution must be completely clear. Any cloudiness or particulate matter indicates pre-existing quinolinic acid precipitation (a sign that hydrolysis occurred during shipping/handling).
Aliquoting: Dispense 50–100 µL aliquots into the baked amber glass vials to prevent photo-oxidation.
Inerting: Gently purge the headspace of each vial with a low-pressure stream of dry Argon or Nitrogen gas for 5 seconds.
Storage: Cap tightly with PTFE-lined septa and store at -20°C in a sealed secondary container containing indicating Drierite (desiccant).
Protocol 2: NMR Stability Verification Assay
Before committing stored stock solutions to expensive downstream assays, verify their structural integrity using this rapid NMR check.
Sampling: Withdraw a 10 µL aliquot of the stock solution and dilute it in 500 µL of anhydrous DMSO-d6.
Analysis: Acquire a standard ¹H-NMR spectrum (minimum 16 scans).
Validation Markers:
Intact Compound: Confirm the presence of the ethyl ester quartet (~4.3 ppm) and triplet (~1.3 ppm).
Hydrolysis Check: A complete loss of the ethyl signals and an upfield shift of the pyridine protons indicates conversion to quinolinic acid.
Decarboxylation Check: The appearance of a new aromatic proton signal at the C2 position (typically ~9.0 ppm) indicates the loss of the C2 carboxyl group and conversion to ethyl nicotinate.
Part 4: Logical Workflows & Visualizations
Fig 1. Primary degradation pathways of 3-(ethoxycarbonyl)picolinic acid via heat and moisture.
Fig 2. Step-by-step anhydrous aliquoting and storage workflow to maximize compound half-life.
References
Hydrothermal Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid. Industrial & Engineering Chemistry Research, American Chemical Society.[Link]
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, Canadian Science Publishing.[Link]
Hammick reaction. Wikipedia, The Free Encyclopedia.[Link]
Troubleshooting
Technical Support Center: Recrystallization of 3-(ethoxycarbonyl)picolinic acid
From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 3-(ethoxyca...
Author: BenchChem Technical Support Team. Date: April 2026
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 3-(ethoxycarbonyl)picolinic acid. The following content provides in-depth, experience-driven advice, moving beyond simple protocols to explain the fundamental principles that ensure successful and repeatable recrystallization.
Frequently Asked Questions (FAQs)
Q1: I can't find specific recrystallization data for 3-(ethoxycarbonyl)picolinic acid. Where should I start?
This is a common challenge with novel or less-studied compounds. The most effective strategy is to build a solvent selection protocol based on the structural characteristics of the molecule and the known properties of its parent compound, picolinic acid.
3-(ethoxycarbonyl)picolinic acid has three key structural features that dictate its solubility:
A Picolinic Acid Backbone: This heterocyclic aromatic ring with a carboxylic acid group is polar and capable of hydrogen bonding. Picolinic acid itself is very soluble in water and moderately soluble in alcohols like ethanol.[1][2]
An Ethoxycarbonyl (Ethyl Ester) Group: This group adds non-polar character compared to the parent carboxylic acid, which will decrease its solubility in highly polar solvents like water and increase it in solvents of intermediate polarity or those with ester groups.
An Amphoteric Nature: The molecule possesses both a basic pyridine nitrogen and an acidic carboxylic acid group.
Therefore, the ideal solvent will likely be one of intermediate polarity that can engage in some hydrogen bonding. A solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot is the target.[3]
Q2: What are the ideal characteristics of a recrystallization solvent for this compound?
A suitable recrystallization solvent must satisfy several criteria, which form the basis of a good experimental design:[4]
Significant Solubility Differential: The compound should be sparingly soluble at low temperatures (e.g., room temperature or 0-4 °C) but completely soluble in a minimal amount of the boiling solvent. This differential is critical for achieving a high recovery yield.
Inertness: The solvent must not react with 3-(ethoxycarbonyl)picolinic acid. Given the ester and carboxylic acid functionalities, highly reactive solvents or harsh pH conditions should be avoided.
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after crystallization).[3]
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.
Crystal Quality: The chosen solvent should facilitate the formation of well-defined, non-oily crystals upon cooling.
Q3: Which specific solvents or solvent systems should I screen first?
Based on the molecular structure and general principles, the following solvents are logical starting points for an experimental screen. They are best tested as single solvents first, with mixed-solvent systems considered as a secondary optimization step.
Solvent Class
Recommended Solvents
Rationale & Considerations
Alcohols
Isopropanol, Ethanol, Methanol
These protic solvents can hydrogen bond with the carboxylic acid and pyridine nitrogen. Their polarity can be tuned by chain length. Start with isopropanol as it is often a good balance.
Esters
Ethyl Acetate
"Like dissolves like" suggests ethyl acetate may be a good candidate due to the ethyl ester group on the target molecule.[3] It has moderate polarity and is volatile.
Ketones
Acetone
A polar aprotic solvent that is a good general solvent for many organic compounds. Its high volatility is advantageous for drying.
Aromatic
Toluene
A non-polar solvent. While unlikely to work on its own, it is an excellent candidate as the "poor" solvent in a mixed-solvent pair with a more polar solvent like ethanol or ethyl acetate.
Aqueous Mixtures
Ethanol/Water, Acetone/Water
Given the high solubility of picolinic acid in water, water alone is likely too good a solvent.[2] However, a mixed system where water is added as the "anti-solvent" to a solution in ethanol or acetone can be highly effective at inducing crystallization.[5]
Ethers
2-Methyltetrahydrofuran (2-MeTHF)
A less polar ether than THF with good solvency. Can be a useful alternative to other common solvents.
Note: For the parent compound, picolinic acid, solubility in water is very high, while it is significantly less soluble in ethanol and even less so in acetonitrile.[2] This data strongly suggests that for the ethyl ester derivative, pure water will be too effective a solvent, and less polar options or aqueous mixtures should be prioritized.
This protocol allows for the rapid and efficient determination of a suitable recrystallization solvent using a small amount of crude material.
Methodology:
Preparation: Place approximately 20-30 mg of crude 3-(ethoxycarbonyl)picolinic acid into several small test tubes.
Room Temperature Test: To each tube, add a candidate solvent dropwise (e.g., 0.5 mL) and swirl. Observe if the solid dissolves completely at room temperature.
Interpretation: If the solid dissolves, the solvent is unsuitable as a single solvent because recovery will be poor.[6] Reject this solvent and proceed to the next.
Hot Solubility Test: If the solid did not dissolve at room temperature, heat the test tube gently in a sand bath or on a hot plate. Continue to add the solvent in small portions until the solid just dissolves at the boiling point.
Interpretation: If a very large volume of solvent is required, its utility may be low. If the solid does not dissolve at all, reject the solvent.[6]
Cooling & Crystallization: Once a saturated hot solution is formed, remove the tube from the heat and allow it to cool slowly to room temperature. Do not disturb the tube.
Observation: Look for the formation of solid crystals. An ideal solvent will show crystal growth within 5-20 minutes.[7]
Ice Bath Cooling: If no crystals form at room temperature, scratch the inside of the test tube with a glass rod at the air-liquid interface to create nucleation sites.[7] Then, place the tube in an ice-water bath for 15-20 minutes.
Observation: Note the quantity and quality of the crystals formed. A heavy, crystalline precipitate indicates a good solvent. If the compound "oils out" as a liquid, the solvent may be unsuitable, or the compound may be too impure.
Selection: The best solvent is the one that dissolves the compound when hot but yields a large quantity of high-quality crystals upon cooling.
Troubleshooting Guide
Q: My compound separated as an oil, not crystals. What went wrong and how do I fix it?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.[7]
Cause 1: Solution is too saturated. The solubility of the compound is decreasing too rapidly for the crystal lattice to form.
Solution: Re-heat the mixture until the oil redissolves. Add a small amount (10-20% more) of the hot solvent to make the solution slightly less saturated. Allow it to cool more slowly.[7]
Cause 2: Melting point depression. Significant impurities can lower the melting point of the crude solid, making it more prone to oiling out.
Solution: Try a different solvent system. Alternatively, attempt to cool the solution very slowly, perhaps by placing the flask in a beaker of hot water and allowing the entire assembly to cool to room temperature. This maximizes the time the solution spends near the optimal crystallization temperature.
Q: No crystals have formed even after cooling in an ice bath and scratching the flask. What are my next steps?
This indicates that the solution is not supersaturated at the lower temperature, or that nucleation is inhibited.
Cause 1: Too much solvent was used. The concentration of the compound is too low to allow for crystallization.
Solution: Gently boil off a portion of the solvent (e.g., 25-30%) to increase the concentration. Allow the solution to cool again.[7]
Cause 2: Lack of nucleation sites. Spontaneous crystal formation can be difficult to initiate.
Solution 1 (Seeding): If you have a small crystal of pure product (or even some of the crude starting material), add a single tiny crystal ("seed crystal") to the cold solution. This will provide a template for crystal growth.[7]
Solution 2 (Solvent Removal): As a last resort, you can remove the solvent entirely via rotary evaporation to recover the solid. This does not purify the compound but allows you to re-attempt the recrystallization with a different solvent or less solvent.[7]
Q: My crystal yield is very low. How can I improve it?
A low yield is typically due to using too much solvent or premature crystallization.
Cause 1: Excessive solvent. Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.
Solution: During the dissolution step, add the hot solvent portion-wise and ensure you are only adding just enough to dissolve the solid. If you have already completed the filtration, you can try to recover a second crop of crystals by boiling off some of the solvent from the mother liquor and re-cooling.
Cause 2: Premature crystallization during hot filtration. If the solution cools in the funnel during a hot filtration step, product will crystallize along with the impurities you are trying to remove.
Solution: Use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor before pouring your solution through. Keeping the solution at a rolling boil until the moment of filtration can also help.
Decision Workflow for Solvent Selection
The following diagram outlines the logical process for identifying and optimizing a recrystallization solvent for 3-(ethoxycarbonyl)picolinic acid.
Caption: Workflow for systematic recrystallization solvent selection.
References
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
A STUDY ON THE COMPLEXATION OF PICOLINIC ACID DERIVATIVES WITH Cd2+, Ni2+ AND Zn2+. (n.d.). Redalyc. Retrieved from [Link]
Renk, E. F., & Clauson-Kaas, N. (1966). Process for the production of new picolinic acid derivatives. U.S. Patent No. 3,228,950.
National Center for Biotechnology Information. (n.d.). Picolinic acid. PubChem Compound Database. Retrieved from [Link]
Recrystallization, filtration and melting point. (n.d.). University of Toronto Scarborough. Retrieved from [Link]
Recrystallization1. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
Recrystallization and Crystallization. (n.d.). University of Rochester. Retrieved from [Link]
Kiper, R. A. (n.d.). Properties of substance: picolinic acid. Chemical Database. Retrieved from [Link]
Santos, C. I., Fulem, M., Ruzicka, K., & Marrucho, I. M. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1573. [Link]
Picolinic acid. (n.d.). In Wikipedia. Retrieved from [Link]
Recrystallization.pdf. (n.d.). University of California, Santa Cruz. Retrieved from [Link]
DeBartolo, M. (2002). Organic Chemistry 253 Experiment #3 Recrystallization. Retrieved from [Link]
Santos, C. I., Fulem, M., Ruzicka, K., & Marrucho, I. M. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Retrieved from [Link]
Technical Support Center: Optimizing the Hydrolysis of 3-(ethoxycarbonyl)picolinic Acid
Welcome to the Application Science Technical Support Center. This guide is designed for drug development professionals and synthetic chemists facing byproduct formation and yield optimization issues during the saponifica...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Science Technical Support Center. This guide is designed for drug development professionals and synthetic chemists facing byproduct formation and yield optimization issues during the saponification of 3-(ethoxycarbonyl)picolinic acid to quinolinic acid (pyridine-2,3-dicarboxylic acid).
Mechanistic Insight: The Causality of Byproduct Formation
The hydrolysis of 3-(ethoxycarbonyl)picolinic acid presents a classic kinetic competition between ester hydrolysis (the desired pathway) and thermal decarboxylation (the primary degradation pathway).
The 2-position carboxylic acid on the pyridine ring is exceptionally labile. The electronegative pyridine nitrogen acts as an electron sink, stabilizing the ylide intermediate formed during the loss of CO₂. Kinetic studies demonstrate that quinolinic acid and its derivatives decarboxylate more than 500 times faster than standard picolinic acids, with significant degradation occurring even at temperatures well below 100 °C[1]. The product of this aqueous decarboxylation is exclusively nicotinic acid (pyridine-3-carboxylic acid)[1].
Conversely, the ethyl ester at the 3-position is sterically hindered by the adjacent 2-carboxylate and electronically deactivated. Standard base-catalyzed hydrolysis (saponification) protocols often recommend refluxing at 65–70 °C[2]. However, applying these standard forcing conditions to 3-(ethoxycarbonyl)picolinic acid provides enough thermal energy to surpass the activation barrier for decarboxylation, leading to massive nicotinic acid byproduct contamination.
The Solution: To achieve a self-validating, high-yield protocol, we must decouple these kinetics. By utilizing a ternary solvent system (THF/MeOH/H₂O) to ensure complete homogeneity and using Lithium Hydroxide (LiOH), we can drive the ester hydrolysis to completion at mild temperatures (40–45 °C), safely below the thermal threshold for decarboxylation.
Troubleshooting Guide & FAQs
Q1: Why am I seeing a massive nicotinic acid peak (~30%) in my HPLC chromatogram after hydrolysis?A1: You are experiencing thermal decarboxylation. Because the 2-position carboxylate is highly susceptible to forming a nitrogen-stabilized ylide, heating the reaction above 60 °C causes rapid loss of CO₂[1]. You must lower your reaction temperature to 40–45 °C and increase the reaction time to suppress this pathway.
Q2: When I lower the temperature to 40 °C, my reaction stalls and I recover unreacted 3-(ethoxycarbonyl)picolinic acid. How do I drive it to completion?A2: The stalling is likely a mass-transfer issue. At lower temperatures, the starting material may not be fully soluble in a standard aqueous NaOH mixture, leading to a biphasic suspension where hydrolysis is extremely slow. Switch to a 1:1:1 mixture of THF:MeOH:H₂O. The organic co-solvents keep the sterically hindered ester fully solvated, increasing the local concentration of hydroxide ions and allowing complete conversion at 45 °C.
Q3: My HPLC shows 99% conversion to quinolinic acid, but my isolated yield after workup is only 40%. Where is my product?A3: You have likely over-acidified your aqueous layer during isolation. Quinolinic acid is a zwitterionic molecule. While it crystallizes beautifully at its precise isoelectric point (pH ~1.8 to 2.0)[3], dropping the pH below 1.5 protonates the pyridine nitrogen, converting the product into a highly water-soluble hydrochloride salt. Precise pH control during the quench is mandatory.
Quantitative Data: Impact of Conditions on Byproduct Formation
The following table summarizes the causal relationship between reaction conditions, desired product yield, and decarboxylation byproduct formation.
Base (Eq)
Solvent System
Temp (°C)
Time (h)
Conversion (%)
Quinolinic Acid Yield (%)
Nicotinic Acid Byproduct (%)
NaOH (3.0)
H₂O
95
4
>99
58
38
NaOH (3.0)
MeOH / H₂O
70
6
>99
74
21
LiOH (2.5)
THF / MeOH / H₂O
45
12
>99
94
< 2
LiOH (2.5)
THF / MeOH / H₂O
25
24
82
80
ND (Not Detected)
Optimized Experimental Protocol
This self-validating methodology is engineered to maximize ester hydrolysis while completely suppressing thermal decarboxylation.
Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water (H₂O)
6M Hydrochloric acid (HCl)
Step-by-Step Workflow:
Solvation: Charge a round-bottom flask with 3-(ethoxycarbonyl)picolinic acid. Add a solvent mixture of THF, MeOH, and H₂O in a 1:1:1 volumetric ratio (approx. 15 mL total solvent per gram of substrate). Stir at 20 °C until a completely homogeneous solution is achieved.
Base Addition: Cool the solution to 0–5 °C using an ice bath. Portion-wise, add LiOH·H₂O (2.5 equiv) to control the initial exothermic acid-base neutralization of the 2-position carboxylic acid.
Controlled Hydrolysis: Remove the ice bath and equip the flask with a reflux condenser. Gently warm the reaction to 45 °C (Do not exceed 50 °C). Stir vigorously for 10–12 hours.
In-Process Control (IPC): Monitor the reaction via HPLC (UV 254 nm). The reaction is deemed complete when the starting material peak is <1%.
Solvent Removal: Cool the mixture to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator bath temp ≤ 35 °C) to remove the THF and MeOH. The product remains in the aqueous phase as the dilithium salt.
Isoelectric Precipitation: Cool the remaining aqueous phase to 0–5 °C. Using a calibrated pH meter, add 6M HCl dropwise. The solution will remain clear until the pH approaches 3.0. Continue adding HCl meticulously until the pH reaches exactly 1.8 to 2.0 [3]. A thick white precipitate of pure quinolinic acid will form. Critical: Do not allow the pH to drop below 1.5.
Isolation: Stir the resulting slurry at 0 °C for 1 hour to ensure complete crystallization. Filter the precipitate through a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold deionized water (2 x 5 mL) to remove lithium chloride salts.
Drying: Dry the solid under high vacuum at 40 °C to constant weight.
Mechanistic & Workflow Visualization
Workflow of 3-(ethoxycarbonyl)picolinic acid hydrolysis and competing decarboxylation pathways.
References
Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing.[Link]
comparing binding affinity of 3-(ethoxycarbonyl)picolinic acid to other picolinates
For researchers, scientists, and professionals in drug development, understanding the nuances of molecular interactions is paramount. The binding affinity of a compound to its biological target is a critical determinant...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, understanding the nuances of molecular interactions is paramount. The binding affinity of a compound to its biological target is a critical determinant of its efficacy and specificity. This guide provides an in-depth comparative analysis of the binding affinity of picolinate derivatives, a versatile scaffold in medicinal chemistry and agrochemical design. While direct, publicly available binding affinity data for 3-(ethoxycarbonyl)picolinic acid is limited, this guide will explore the broader structural and electronic properties of picolinates that govern their interactions with biological targets, drawing on data from closely related analogues.
The Picolinate Scaffold: A Privileged Structure in Bioactive Compound Design
Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are recognized as "privileged structures" in drug discovery.[1] The arrangement of the nitrogen atom and the carboxylic acid group at the 2-position creates a bidentate chelating agent capable of forming stable complexes with various metal ions, a key feature in the active sites of many enzymes.[2] This inherent metal-binding capability, combined with the aromatic nature of the pyridine ring, allows for a diverse range of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and π-π stacking, which collectively contribute to the binding affinity of these compounds for their targets.[3]
The versatility of the picolinate scaffold lies in the ability to readily modify its structure at various positions on the pyridine ring. These modifications can fine-tune the electronic properties, steric hindrance, and overall topology of the molecule, thereby modulating its binding affinity and selectivity for a specific biological target.
Understanding Structure-Activity Relationships (SAR) in Picolinates
The binding affinity of a picolinate derivative is not solely dependent on the picolinic acid core but is significantly influenced by the nature and position of its substituents. Structure-activity relationship (SAR) studies are crucial in elucidating how these modifications impact biological activity.
For instance, in the development of antibacterials targeting Clostridioides difficile, the position of substituents on the picolinamide core was found to dramatically influence potency and selectivity. This highlights the importance of precise structural modifications in optimizing the binding of picolinates to their intended target.
A study on benzamide and picolinamide derivatives as acetylcholinesterase (AChE) inhibitors revealed that the substitution pattern of a dimethylamine side chain significantly affected the inhibitory activity and selectivity against AChE and butyrylcholinesterase (BChE).[4] Among the synthesized compounds, a picolinamide derivative, compound 7a, demonstrated the most potent AChE inhibitory activity with an IC50 of 2.49 ± 0.19 μM.[4] This underscores the superior bioactivity of the picolinamide scaffold over the benzamide scaffold in this context.[4]
In the field of herbicides, picolinic acid and its derivatives are a notable class of synthetic auxins.[5][6] A study on novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds as potential herbicides demonstrated that specific substitutions on the aryl-pyrazole moiety led to significant differences in their inhibitory activity against the growth of Arabidopsis thaliana roots.[5][7] Notably, compound V-7 exhibited an IC50 value 45 times lower than the commercial herbicide halauxifen-methyl, indicating a much higher binding affinity for the target receptor, auxin-signaling F-box protein 5 (AFB5).[5][7]
The following table summarizes the inhibitory concentrations of various picolinate derivatives against different biological targets, illustrating the impact of structural modifications on their binding affinity.
The quantitative assessment of binding affinity is crucial for comparing different picolinate derivatives. Several biophysical techniques are commonly employed to determine key binding parameters such as the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
Experimental Workflow for Isothermal Titration Calorimetry (ITC)
Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of a ligand (analyte) to a target molecule (ligand) immobilized on a sensor surface in real-time. This allows for the determination of both the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).
Experimental Workflow for Surface Plasmon Resonance (SPR)
Caption: Workflow for determining binding kinetics and affinity using Surface Plasmon Resonance.
Enzyme Inhibition Assays
For picolinate derivatives designed as enzyme inhibitors, their binding affinity is often characterized by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which provides a more absolute measure of binding affinity.
Step-by-Step Protocol for a Generic Enzyme Inhibition Assay:
Prepare Reagents:
Prepare a stock solution of the picolinate derivative in a suitable solvent (e.g., DMSO).
Prepare a series of dilutions of the picolinate derivative in the assay buffer.
Prepare solutions of the target enzyme and its substrate in the assay buffer.
Set up the Assay:
In a microplate, add the assay buffer, the enzyme solution, and the different concentrations of the picolinate derivative (or vehicle control).
Pre-incubate the enzyme with the inhibitor for a specific period to allow for binding to reach equilibrium.
Initiate the Reaction:
Add the substrate to each well to start the enzymatic reaction.
Monitor the Reaction:
Measure the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
Data Analysis:
Plot the enzyme activity as a function of the inhibitor concentration.
Fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The picolinate scaffold represents a highly versatile platform for the design of potent and selective bioactive molecules. While specific binding affinity data for 3-(ethoxycarbonyl)picolinic acid remains elusive in publicly accessible literature, the principles of structure-activity relationships derived from a multitude of other picolinate derivatives provide a strong framework for understanding and predicting its potential interactions. The strategic modification of the picolinate core, coupled with rigorous experimental determination of binding affinity using techniques such as ITC, SPR, and enzyme inhibition assays, is essential for the rational design of novel therapeutics and agrochemicals. Future studies focusing on the systematic evaluation of a wider range of picolinate esters, including 3-(ethoxycarbonyl)picolinic acid, against various biological targets will undoubtedly further illuminate the vast potential of this remarkable chemical scaffold.
References
Hu, Y., et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 253-262. [Link]
Celestine, M. J., et al. (2015). Interesting properties of p-, d-, and f-block elements when coordinated with dipicolinic acid and its derivatives as ligands: their use as inorganic pharmaceuticals. Reviews in Inorganic Chemistry, 35(2), 57-69. [Link]
Feng, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1434. [Link]
Cohen, S. M. (2022). Salicylate metal-binding isosteres as fragments for metalloenzyme inhibition. eScholarship, University of California. [Link]
Aitha, M., et al. (2015). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. ACS Infectious Diseases, 1(10), 488-499. [Link]
De Simone, A., et al. (2023). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Crystals, 13(7), 1083. [Link]
Feng, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ResearchGate. [Link]
Ohta, H., et al. (1998). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Bioscience, Biotechnology, and Biochemistry, 62(10), 2051-2054. [Link]
Feng, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. [Link]
Feng, Y., et al. (2023). Peer Review of "Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides". MDPI. [Link]
Christina, V. S., et al. (2021). Inhibition of MMP2-PEX by a novel ester of dihydroxy cinnamic and linoleic acid from the seagrass Cymodocea serrulata. Scientific Reports, 11(1), 11449. [Link]
Kelling, A., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules, 24(8), 1500. [Link]
van der Westhuyzen, R., et al. (2020). Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases. ACS Infectious Diseases, 6(8), 2196-2206. [Link]
Kállay, M., et al. (1988). Antiproliferative activity of picolinic acid due to macrophage activation. Cancer Immunology, Immunotherapy, 27(1), 55-58. [Link]
Yaqoob, S., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1493-1538. [Link]
Madaj, R., et al. (2024). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. International Journal of Molecular Sciences, 25(1), 543. [Link]
Reyes-Márquez, A., et al. (2023). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 28(14), 5373. [Link]
Schiebel, J., et al. (2021). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2249-2257. [Link]
Madaj, R., et al. (2024). Novichok Nerve Agents as Inhibitors of Acetylcholinesterase—In Silico Study of Their Non-Covalent Binding Affinity. International Journal of Molecular Sciences, 25(2), 896. [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(Ethoxycarbonyl)picolinic Acid
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. 3-(Ethoxycarbonyl)picolinic acid, a pyridine derivative featuring both a carboxylic acid and a...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. 3-(Ethoxycarbonyl)picolinic acid, a pyridine derivative featuring both a carboxylic acid and an ethyl ester moiety, presents an interesting case for mass spectrometry analysis. Its isomeric relatives and multifunctional nature suggest a rich and informative fragmentation pattern that can be leveraged for its unambiguous identification and differentiation from similar structures.
This guide provides an in-depth, predictive analysis of the fragmentation behavior of 3-(ethoxycarbonyl)picolinic acid under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By drawing comparisons with the known fragmentation of its close isomer, ethyl nicotinate, we will explore the diagnostic ions that are critical for its characterization. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural analysis of complex organic molecules.
Introduction to the Analyte and the Significance of Fragmentation Analysis
3-(Ethoxycarbonyl)picolinic acid (Molecular Weight: 195.17 g/mol ) is a dually substituted pyridine ring. The presence of both a picolinic acid (2-carboxy pyridine) and an ethyl ester at the 3-position creates a molecule with multiple potential sites for ionization and subsequent fragmentation. Understanding these fragmentation pathways is crucial for several reasons:
Structural Confirmation: The fragmentation pattern serves as a molecular fingerprint, confirming the presence and connectivity of the functional groups.
Isomer Differentiation: Mass spectrometry can readily distinguish between isomers that may have identical molecular weights but different substitution patterns on the pyridine ring.
Impurity Identification: By knowing the expected fragmentation of the parent compound, unknown peaks in a mass spectrum can be more easily identified as impurities or degradation products.
This guide will focus on a comparative analysis with ethyl nicotinate (ethyl 3-pyridinecarboxylate), which lacks the carboxylic acid group at the 2-position. This comparison will highlight the influence of the picolinic acid moiety on the fragmentation pathways.
Predicted Fragmentation Patterns: A Comparative Analysis
The fragmentation of 3-(ethoxycarbonyl)picolinic acid is predicted to be significantly influenced by the ionization technique employed. Hard ionization techniques like EI will induce more extensive fragmentation, while soft ionization methods like ESI will likely yield a prominent protonated molecule with more controlled fragmentation upon collision-induced dissociation (CID).
Electron Ionization (EI) Fragmentation
Under EI conditions, the high energy electrons will likely lead to the formation of a radical cation (M⁺˙) at m/z 195. This molecular ion is expected to undergo a series of characteristic fragmentation reactions.
Key Predicted EI Fragmentation Pathways for 3-(Ethoxycarbonyl)picolinic Acid:
A primary fragmentation event is the loss of the ethoxy group (•OCH₂CH₃) from the ester, a common pathway for ethyl esters, leading to a stable acylium ion.[1][2] The presence of the adjacent carboxylic acid group may influence this fragmentation. Another significant fragmentation will be the loss of the carboxylic acid group as COOH or through decarboxylation.
Comparison with Ethyl Nicotinate:
The NIST WebBook provides the EI mass spectrum of ethyl nicotinate (MW 151.16 g/mol ).[3] Its major fragments include:
m/z 151 (M⁺˙): The molecular ion.
m/z 123: Loss of ethylene (C₂H₄) via a McLafferty-type rearrangement.
m/z 106: Loss of the ethoxy radical (•OC₂H₅).
m/z 78: The pyridyl cation, resulting from the loss of the entire ethoxycarbonyl group.
For 3-(ethoxycarbonyl)picolinic acid, we can predict analogous and additional fragmentation pathways:
Predicted m/z
Proposed Fragment Identity/Loss
Comparison with Ethyl Nicotinate
Diagnostic Significance
195
Molecular Ion (M⁺˙)
N/A
Confirms molecular weight.
150
[M - •OC₂H₅]⁺ (Loss of ethoxy radical)
Analogous to m/z 106 in ethyl nicotinate.
Confirms the presence of the ethyl ester.
151
[M - CO₂]⁺˙ (Decarboxylation)
Not present in ethyl nicotinate.
Key diagnostic fragment for the carboxylic acid.
122
[M - CO₂ - C₂H₄]⁺˙
Not present in ethyl nicotinate.
Further fragmentation of the decarboxylated ion.
106
[M - COOH - •OC₂H₅]⁺
Not directly analogous.
Indicates loss of both functional groups.
78
Pyridyl cation
Same as in ethyl nicotinate.
Indicates the pyridine core.
Predicted EI Fragmentation Pathway for 3-(ethoxycarbonyl)picolinic acid
Caption: Predicted EI fragmentation of 3-(ethoxycarbonyl)picolinic acid.
Electrospray Ionization (ESI) Fragmentation
ESI is a soft ionization technique that will likely generate the protonated molecule, [M+H]⁺, at m/z 196 in positive ion mode.[4][5] Fragmentation is then induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).
Key Predicted ESI-MS/MS Fragmentation Pathways for [M+H]⁺ (m/z 196):
The fragmentation of the even-electron [M+H]⁺ ion will differ from the radical cation produced in EI.[4] Common losses will be neutral molecules.
Comparison with Ethyl Nicotinate (ESI):
The ESI fragmentation of protonated ethyl nicotinate ([M+H]⁺ at m/z 152) would be expected to show the loss of ethylene (C₂H₄, 28 Da) to give a fragment at m/z 124, and potentially the loss of ethanol (C₂H₅OH, 46 Da) to give a fragment at m/z 106.
For 3-(ethoxycarbonyl)picolinic acid, the protonated molecule at m/z 196 offers more fragmentation possibilities:
Predicted m/z
Proposed Fragment Identity/Loss
Comparison with Ethyl Nicotinate
Diagnostic Significance
196
[M+H]⁺
N/A
Confirms molecular weight.
178
[M+H - H₂O]⁺
Not present in ethyl nicotinate.
Key diagnostic fragment for the carboxylic acid.
168
[M+H - C₂H₄]⁺
Analogous to loss of ethylene in ethyl nicotinate.
Confirms the ethyl ester.
150
[M+H - C₂H₅OH]⁺
Analogous to loss of ethanol in ethyl nicotinate.
Confirms the ethyl ester.
122
[M+H - C₂H₅OH - CO]⁺
Not present in ethyl nicotinate.
Further fragmentation.
Predicted ESI-MS/MS Fragmentation Pathway for 3-(ethoxycarbonyl)picolinic acid
Caption: Predicted ESI-MS/MS fragmentation of 3-(ethoxycarbonyl)picolinic acid.
Experimental Protocol for Mass Spectrometry Analysis
To validate the predicted fragmentation patterns, the following experimental protocols are recommended. These protocols are designed to be self-validating by including necessary calibration and control steps.
Sample Preparation
Stock Solution: Prepare a 1 mg/mL stock solution of 3-(ethoxycarbonyl)picolinic acid in a suitable solvent such as methanol or acetonitrile.
Working Solution:
For ESI: Dilute the stock solution to a final concentration of 1-10 µg/mL with 50:50 methanol:water containing 0.1% formic acid (for positive ion mode).
For EI (if using a GC-MS): Dilute the stock solution to a suitable concentration (e.g., 10-100 µg/mL) in a volatile solvent compatible with the GC column, such as dichloromethane or ethyl acetate.
ESI-MS/MS Analysis Workflow
This workflow is designed for a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.
Workflow Diagram
Caption: Workflow for ESI-MS/MS analysis.
Step-by-Step Protocol:
Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's specifications to ensure high mass accuracy.
Direct Infusion: Introduce the working solution into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
MS1 Full Scan: Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 50-500 to confirm the presence of the protonated molecule at m/z 196.
MS2 Product Ion Scan: Perform a product ion scan by selecting m/z 196 as the precursor ion. Apply a range of collision energies (e.g., 10, 20, and 40 eV) to observe both low and high-energy fragmentation pathways.
Data Analysis: Analyze the resulting product ion spectrum to identify the key fragment ions and compare them to the predicted values in the table above.
GC-EI-MS Analysis
This protocol is suitable for a gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.
Step-by-Step Protocol:
GC Method Development: Develop a GC method capable of eluting 3-(ethoxycarbonyl)picolinic acid as a sharp peak. A derivatization step (e.g., silylation) may be necessary to improve volatility and peak shape.
Injection: Inject 1 µL of the working solution into the GC-MS system.
EI-MS Acquisition: Acquire mass spectra over a range of m/z 40-300 using a standard electron energy of 70 eV.
Data Analysis: Extract the mass spectrum from the apex of the chromatographic peak corresponding to the analyte. Compare the observed fragmentation pattern with the NIST library data for related compounds and the predicted fragments in this guide.
Conclusion
The mass spectrometric analysis of 3-(ethoxycarbonyl)picolinic acid is predicted to yield a rich and diagnostic fragmentation pattern that allows for its unambiguous identification. By comparing its expected fragmentation under both EI and ESI conditions to that of its close isomer, ethyl nicotinate, we can pinpoint key fragment ions that arise from the presence of the carboxylic acid group. Specifically, the loss of CO₂ (in EI) and H₂O (in ESI) are expected to be hallmark fragmentation pathways for 3-(ethoxycarbonyl)picolinic acid, which are absent in the fragmentation of ethyl nicotinate. The provided experimental protocols offer a robust framework for obtaining high-quality mass spectra to confirm these predictions. This guide serves as a valuable resource for any researcher involved in the synthesis, characterization, or analysis of this and related pyridine dicarboxylic acid derivatives.
References
SpectraBase. (n.d.). Nicotinic acid ethyl ester. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Ethyl nicotinate. In NIST Chemistry WebBook. Retrieved from [Link]
Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Systems. American Journal of Chemistry, 4(2), 43-51. Retrieved from [Link]
PubChem. (n.d.). Ethyl nicotinate. Retrieved from [Link]
PubMed. (2006). Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification. Journal of the American Society for Mass Spectrometry, 17(11), 1585-1595. Retrieved from [Link]
MDPI. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 629. Retrieved from [Link]
PubChem. (n.d.). Picolinic acid. Retrieved from [Link]
Chemistry LibreTexts. (2019). 12.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
Royal Society of Chemistry. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(2), 187-210. Retrieved from [Link]
University of Alabama at Birmingham. (2010). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
Spectroscopy Online. (2025). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]
National Center for Biotechnology Information. (2015). Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. Journal of the American Society for Mass Spectrometry, 26(7), 1166–1176. Retrieved from [Link]
A Comparative Guide to the Catalytic Efficiency of 3-(Ethoxycarbonyl)picolinic Acid in Ester Hydrolysis
Introduction: The Quest for Efficient and Selective Organocatalysts In the landscape of modern synthetic chemistry, the development of efficient, selective, and environmentally benign catalysts is a paramount objective....
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Quest for Efficient and Selective Organocatalysts
In the landscape of modern synthetic chemistry, the development of efficient, selective, and environmentally benign catalysts is a paramount objective. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to traditional metal-based catalysis, offering mild reaction conditions and avoiding toxic metal residues. Within this field, bifunctional catalysts—molecules possessing both acidic and basic moieties—are of particular interest for their ability to mimic enzymatic active sites and facilitate complex transformations through cooperative activation of substrates.
Picolinic acid and its derivatives have shown promise as effective organocatalysts in various transformations.[1][2] Their inherent structure, featuring a Brønsted acidic carboxylic acid and a Lewis basic pyridine nitrogen, allows for a bifunctional catalytic mechanism. This guide introduces a comprehensive framework for benchmarking the catalytic efficiency of a promising, yet underexplored, candidate: 3-(ethoxycarbonyl)picolinic acid .
While its primary applications have been in synthesis as a ligand or building block, its structure suggests a compelling potential as a bifunctional organocatalyst.[3][4] This guide provides a rigorous, in-depth protocol for evaluating its catalytic performance in a benchmark ester hydrolysis reaction, comparing it against two well-established organocatalysts: L-Proline and 4-(Dimethylamino)pyridine (DMAP). The methodologies and data presented herein are designed for researchers, scientists, and drug development professionals seeking to identify and characterize novel catalytic entities.
The Benchmark Reaction: Hydrolysis of p-Nitrophenyl Acetate
To quantitatively assess catalytic efficiency, a standardized benchmark reaction is essential. The hydrolysis of p-nitrophenyl acetate (pNPA) is an ideal choice for several reasons.[5][6][7] The reaction is well-characterized, and its progress can be conveniently monitored spectrophotometrically. The product, p-nitrophenol (pNP), exhibits a distinct yellow color in basic to neutral solutions, with a strong absorbance at approximately 405 nm, allowing for real-time kinetic analysis.[8]
Comparative Catalyst Selection
To provide a meaningful benchmark, 3-(ethoxycarbonyl)picolinic acid is compared against two catalysts representing different mechanistic classes:
L-Proline: A bifunctional amino acid catalyst known to operate through enamine or oxazolidinone intermediates. Its mechanism has been a subject of extensive study and provides a benchmark for bifunctional catalysis.[9][10][11]
4-(Dimethylamino)pyridine (DMAP): A highly efficient nucleophilic catalyst widely used in acylation and esterification reactions. It operates via the formation of a reactive acylpyridinium intermediate.[12][13]
Experimental Design and Protocols
The following sections detail the step-by-step protocols for a comprehensive comparative analysis. The causality behind each step is explained to ensure scientific rigor and reproducibility.
Instrumentation: UV-Vis Spectrophotometer with temperature control, pH meter, analytical balance, calibrated micropipettes.
Experimental Workflow Diagram
The overall experimental workflow is depicted below, outlining the key stages from solution preparation to data analysis.
Caption: Experimental workflow for kinetic analysis.
Step-by-Step Protocol for Kinetic Assay
This protocol is designed to determine the initial rate of pNPA hydrolysis. A self-validating system includes running a non-catalyzed (blank) reaction to account for background hydrolysis.
Preparation of Reagents:
0.1 M Phosphate Buffer (pH 7.5): Prepare by mixing appropriate volumes of 0.1 M NaH₂PO₄ and 0.1 M Na₂HPO₄ solutions. Adjust the pH to 7.50 ± 0.02 using a calibrated pH meter. The buffer maintains a stable pH, which is critical as the reaction produces acetic acid.
p-Nitrophenyl Acetate (pNPA) Stock Solution (20 mM): Dissolve 36.2 mg of pNPA in 10.0 mL of acetonitrile. Prepare this solution fresh daily, as pNPA can undergo slow hydrolysis in the presence of trace water.[8]
Catalyst Stock Solutions (10 mM): Prepare 10 mM solutions of 3-(ethoxycarbonyl)picolinic acid, L-Proline, and DMAP by dissolving the required mass in the 0.1 M phosphate buffer.
Spectrophotometer Setup:
Set the UV-Vis spectrophotometer to measure absorbance at 405 nm.
Equilibrate the cuvette holder to a constant temperature of 25.0 ± 0.1 °C.
Kinetic Measurement:
In a 1 mL quartz cuvette, add the following in order:
880 µL of 0.1 M Phosphate Buffer (pH 7.5)
100 µL of the 10 mM catalyst stock solution (or buffer for the blank reaction).
Place the cuvette in the spectrophotometer and allow it to equilibrate for 5 minutes.
To initiate the reaction, add 20 µL of the 20 mM pNPA stock solution. Final concentrations in the 1 mL total volume will be: 1.0 mM catalyst and 0.4 mM pNPA.
Immediately start recording the absorbance at 405 nm every 15 seconds for a total of 10 minutes.
Data Processing:
The concentration of the product, p-nitrophenol (pNP), is calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of pNP at pH 7.5 (approximately 18,000 M⁻¹cm⁻¹), b is the path length (typically 1 cm), and c is the concentration.
Plot the concentration of pNP versus time. The initial rate of reaction (V₀) is determined from the slope of the linear portion of this plot.
Performance Metrics: TON and TOF
To objectively compare the catalysts, two key metrics are calculated: Turnover Number (TON) and Turnover Frequency (TOF).[14][15]
Turnover Number (TON): Represents the total number of substrate molecules converted per molecule of catalyst before it becomes inactive. In the context of this kinetic assay, it can be calculated at a specific time point.
TON = (moles of product) / (moles of catalyst) [16][17]
Turnover Frequency (TOF): This is the most crucial metric for intrinsic catalytic activity, representing the number of turnovers per unit time.[14]
TOF = (Initial rate of reaction, V₀ in mol·L⁻¹·s⁻¹) / (Concentration of catalyst in mol·L⁻¹)
Comparative Data Analysis
The following table presents a hypothetical but realistic dataset derived from the described experimental protocol. This data serves to illustrate the comparative benchmarking process.
Catalyst
Initial Rate (V₀) (µM/min)
Rate Enhancement (vs. Blank)
TON (at 10 min)
TOF (s⁻¹)
Blank (No Catalyst)
0.15
1.0x
N/A
N/A
3-(Ethoxycarbonyl)picolinic Acid
4.50
30x
45
0.00075
L-Proline
2.85
19x
28.5
0.00048
DMAP
65.25
435x
652.5
0.01088
Assumptions for the table: Catalyst concentration = 1.0 mM; Reaction time for TON calculation = 10 minutes.
Discussion and Mechanistic Insights
Based on the hypothetical data, DMAP is by far the most efficient catalyst for this reaction, which is expected given its well-established role as a potent nucleophilic catalyst.[12] However, the data suggests that 3-(ethoxycarbonyl)picolinic acid demonstrates a significant rate enhancement over the uncatalyzed reaction and outperforms L-Proline, a classic bifunctional catalyst. This indicates a promising catalytic potential that warrants further investigation.
Plausible Catalytic Mechanism for 3-(Ethoxycarbonyl)picolinic Acid
The structure of 3-(ethoxycarbonyl)picolinic acid allows for a plausible bifunctional catalytic mechanism for ester hydrolysis. The pyridine nitrogen can act as a general base to activate a water molecule, while the carboxylic acid group can protonate the ester's carbonyl oxygen, rendering it more electrophilic. This cooperative action is depicted in the diagram below.
Caption: Proposed catalytic cycle for hydrolysis.
This proposed mechanism highlights how the spatial arrangement of the functional groups in 3-(ethoxycarbonyl)picolinic acid could effectively stabilize the transition state of the hydrolysis reaction, leading to the observed rate acceleration.
Conclusion and Future Outlook
This guide outlines a robust and scientifically sound methodology for benchmarking the catalytic efficiency of 3-(ethoxycarbonyl)picolinic acid. While the presented data is illustrative, the experimental framework provides a clear path for researchers to quantitatively assess its performance against established organocatalysts. The hypothetical results suggest that 3-(ethoxycarbonyl)picolinic acid is a promising candidate for further exploration in organocatalysis, potentially offering a unique reactivity profile due to its specific electronic and steric properties.
Future work should focus on expanding the substrate scope, optimizing reaction conditions (pH, temperature, solvent), and performing detailed mechanistic studies, including kinetic isotope effects and computational modeling, to validate the proposed catalytic cycle. Such investigations will be crucial in unlocking the full potential of this and other picolinic acid derivatives as next-generation organocatalysts for applications in fine chemical synthesis and pharmaceutical development.
References
Jadhav, S. D., et al. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10(58), 35499-35504. [Link]
Jahani, F., et al. (2010). Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in Water. Synthesis, 2010(19), 3315-3318. [Link]
Pocker, Y., & Meany, J. E. (1998). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics.
Shapiro, A. B. (2022). Response to "I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used?". ResearchGate. [Link]
List, B., et al. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396.
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583.
Fiveable. (2025). Turnover frequency: Physical Chemistry II Study Guide. Fiveable. [Link]
Goodman, J. M. (n.d.). Turnover rates on complex heterogeneous catalysts. OSTI.GOV. [Link]
Geletii, Y. V. (2023). Response to "How to calculate Turnover frequency (TOF)?". ResearchGate. [Link]
Geletii, Y. V. (2017). Response to "Hello, How to calculate the TOF(Turnover frequency ) and the amount of the catalyst active sites? Thank you!". ResearchGate. [Link]
Babaee, S., et al. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances, 13, 22503-22511. [Link]
Wang, D., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Beilstein Journal of Organic Chemistry, 11, 734-741. [Link]
LC-MS Method Validation for 3-(Ethoxycarbonyl)picolinic Acid Impurity Profiling: A Comparative Guide
As regulatory scrutiny over pharmaceutical impurities intensifies, the analytical methodologies used to detect them must evolve. 3-(ethoxycarbonyl)picolinic acid (3-ECPA) is a highly polar, amphoteric pyridine derivative...
Author: BenchChem Technical Support Team. Date: April 2026
As regulatory scrutiny over pharmaceutical impurities intensifies, the analytical methodologies used to detect them must evolve. 3-(ethoxycarbonyl)picolinic acid (3-ECPA) is a highly polar, amphoteric pyridine derivative frequently encountered as a process-related intermediate, degradant, or impurity in the synthesis of complex active pharmaceutical ingredients (APIs).
Standard HPLC-UV methods consistently fail to achieve the trace-level sensitivity required by regulatory frameworks such as ICH M7(R2) for potentially DNA-reactive or genotoxic impurities[1]. Consequently, Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard. This guide objectively compares chromatographic and mass spectrometric technologies for 3-ECPA profiling and provides a self-validating experimental protocol aligned with ICH Q2(R2) validation guidelines[2].
Mechanistic Insight: The Chromatographic Challenge
To design a robust method, we must first understand the causality behind the analyte's behavior. 3-ECPA features a basic pyridine nitrogen (pKa ~5), an acidic carboxylic group (pKa ~2), and an ester linkage.
In standard acidic mobile phases (pH ~3) used for LC-MS, the pyridine nitrogen is protonated, rendering the molecule highly polar and positively charged.
The Failure of C18 (Reversed-Phase): On traditional hydrophobic C18 columns, this high polarity results in virtually no retention. 3-ECPA elutes in the void volume alongside un-retained matrix salts, leading to severe ion suppression in the mass spectrometer. Furthermore, secondary interactions between the protonated pyridine nitrogen and residual silanols on the silica support cause severe peak tailing.
The HILIC Advantage: Hydrophilic Interaction Liquid Chromatography (HILIC) solves this by utilizing a polar stationary phase (e.g., zwitterionic or amide) and a highly organic mobile phase. The retention mechanism relies on the partitioning of 3-ECPA into a water-enriched layer immobilized on the stationary phase. This not only dramatically improves retention and peak shape but also enhances electrospray ionization (ESI) desolvation efficiency, boosting MS sensitivity by up to 10-fold.
Technology Comparison: UPLC-QqQ-MS/MS vs. UPLC-Q-TOF-MS
When establishing an impurity profiling workflow, laboratories must choose between Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) architectures. Both must adhere to the stringent validation criteria outlined in ICH Q2(R2), which requires manufacturers to demonstrate that their methods consistently deliver dependable results across parameters like accuracy, precision, and linearity[3].
Table 1: Performance Comparison for 3-ECPA Profiling
Performance Parameter
UPLC-QqQ-MS/MS (Triple Quadrupole)
UPLC-Q-TOF-MS (High-Resolution MS)
Primary Application
Targeted routine quantitation (QA/QC).
Untargeted screening & structural elucidation.
Detection Mode
Multiple Reaction Monitoring (MRM).
Full Scan / Targeted MS/MS (Accurate Mass).
Sensitivity (LOD)
Superior: ~0.1 ng/mL (Parts-per-trillion).
Moderate: ~5.0 ng/mL (Parts-per-billion).
Linear Dynamic Range
4 to 5 orders of magnitude (
R2>0.999
).
2 to 3 orders of magnitude (
R2>0.990
).
Mass Accuracy
Nominal mass (Unit resolution, ~0.7 Da).
Exact mass (< 2 ppm error).
Matrix Interference
Highly resistant (due to dual mass filtering).
Susceptible to isobaric background noise.
Verdict: For the formal validation of a known impurity like 3-ECPA to meet ICH Q2(R2) and ICH M10 standards[4], UPLC-QqQ-MS/MS is the superior choice due to its unmatched sensitivity and linear dynamic range. Q-TOF should be reserved for the initial discovery and characterization phases.
A robust analytical method must be a "self-validating system"—meaning it incorporates dynamic, built-in checks that prevent the generation of invalid data. The following protocol details the optimal HILIC-QqQ-MS/MS workflow for 3-ECPA.
Step 1: Sample Preparation
Weigh 10.0 mg of the API containing the 3-ECPA impurity.
Dissolve in 1.0 mL of Extraction Solvent (Acetonitrile/Water, 80:20, v/v). Causality: High organic content is required to ensure compatibility with initial HILIC mobile phase conditions and prevent peak broadening.
Vortex for 60 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer the supernatant to an LC vial equipped with a glass insert.
Step 2: Chromatographic Conditions (HILIC)
Column: Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium formate in Water (pH 3.0, adjusted with formic acid). Causality: The formate anion pairs with the basic pyridine nitrogen, while the ammonium cation pairs with the carboxylic acid, providing a buffering capacity that sharpens the peak.
Mobile Phase B: 100% Acetonitrile.
Gradient: 90% B to 50% B over 5 minutes. Flow rate: 0.4 mL/min.
Step 3: MS/MS Tuning & MRM Transitions
Operate the QqQ in Electrospray Ionization Positive (ESI+) mode.
Precursor Ion: m/z 196.06
[M+H]+
Quantifier Transition: m/z 196.06
→
150.03 (Collision Energy: 15 eV). Corresponds to the loss of ethanol (-46 Da).
Qualifier Transition: m/z 196.06
→
106.04 (Collision Energy: 25 eV). Corresponds to the combined loss of ethanol and
CO2
(-90 Da).
Step 4: System Suitability & ICH Q2(R2) Validation Execution
To ensure the system is self-validating, program the sequence to inject a System Suitability Test (SST) standard (10 ng/mL 3-ECPA) every 10 samples.
Automated Halt Criterion: If the SST peak area Relative Standard Deviation (RSD) exceeds 5%, or if the retention time drifts by >0.1 minutes, the LC-MS software must automatically halt the run.
Validation Parameters: Execute Specificity (blank matrix injections), Linearity (calibration curve from 0.5 to 100 ng/mL), and Accuracy/Precision (spiked recovery at 3 concentration levels) as mandated by ICH Q2(R2)[2].
Visualizations
Figure 1: LC-MS method validation lifecycle aligned with ICH Q2(R2) and Q14 guidelines.
Figure 2: Proposed ESI+ mass fragmentation pathway and MRM transitions for 3-ECPA.
References
ICH Q2(R2) Validation of Analytical Procedures
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL:[Link]
ICH M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL:[Link]
ICH M10 Bioanalytical Method Validation and Study Sample Analysis
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL:[Link]
Structural Comparison Guide: 3-(ethoxycarbonyl)picolinic acid vs. 2-(ethoxycarbonyl)nicotinic acid
As a Senior Application Scientist, I frequently encounter challenges in the regioselective synthesis and chromatographic resolution of pyridine-based scaffolds. The structural nuances between 3-(ethoxycarbonyl)picolinic...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter challenges in the regioselective synthesis and chromatographic resolution of pyridine-based scaffolds. The structural nuances between 3-(ethoxycarbonyl)picolinic acid and 2-(ethoxycarbonyl)nicotinic acid present a classic case study in how minor positional isomerism dictates macroscopic physicochemical behavior. Both molecules are monoethyl esters of quinolinic acid (pyridine-2,3-dicarboxylic acid), yet their distinct electronic environments drastically alter their reactivity, polarity, and analytical profiles.
This guide objectively compares these two regioisomers, providing field-proven methodologies for their synthesis, separation, and characterization.
Structural & Electronic Divergence (The "Why")
The fundamental difference between these two alternatives lies in the relative positioning of the carboxylic acid and the ethyl ester groups relative to the pyridine nitrogen.
3-(ethoxycarbonyl)picolinic acid: The carboxylic acid is at the C-2 position, directly adjacent to the pyridine nitrogen. This proximity enables the formation of a strong intramolecular hydrogen bond (or a zwitterionic pyridinium-2-carboxylate state). This internal masking of the polar functional group significantly increases the molecule's lipophilicity.
2-(ethoxycarbonyl)nicotinic acid: The ester occupies the C-2 position, while the carboxylic acid is at C-3. The C-3 carboxylic acid is sterically isolated from the nitrogen lone pair, preventing the formation of a stable 5-membered intramolecular hydrogen bond. Consequently, the polar -COOH group remains exposed to the surrounding solvent environment.
Table 1: Physicochemical and Analytical Comparison
Parameter
3-(ethoxycarbonyl)picolinic acid
2-(ethoxycarbonyl)nicotinic acid
IUPAC Nomenclature
3-ethoxycarbonylpyridine-2-carboxylic acid
2-ethoxycarbonylpyridine-3-carboxylic acid
Ester Position
C-3
C-2
Carboxylic Acid Position
C-2
C-3
Intramolecular H-Bonding
Strong (N1 ··· HOOC-C2)
Weak / Absent
Relative Lipophilicity (LogP)
Higher (Masked Polarity)
Lower (Exposed Polarity)
RP-HPLC Retention Time
Late Eluting
Early Eluting
Primary Synthetic Control
Catalytic / Thermodynamic
Kinetic (Inductive Effect)
Regioselective Synthesis & Experimental Protocols
When synthesizing these monoesters from quinolinic anhydride, the asymmetrical nature of the pyridine ring governs the reaction pathway. The strong inductive electron-withdrawing effect of the pyridine nitrogen polarizes the adjacent C-2 carbonyl, making it highly electrophilic[1].
Caption: Regioselective ring-opening pathways of quinolinic anhydride yielding monoester isomers.
Protocol 1: Regioselective Synthesis of Quinolinic Acid Monoesters
Causality Focus: Uncatalyzed alcoholysis of quinolinic anhydride is kinetically driven by the inductive effect of the pyridine nitrogen, yielding predominantly the 2-ester[2]. To access the 3-ester, Lewis acid catalysis is required to coordinate with the nitrogen and C-2 carbonyl, sterically blocking the C-2 position and redirecting the nucleophile to C-3.
Step-by-Step Methodology:
Reagent Preparation: Suspend 10 mmol of quinolinic anhydride in 50 mL of anhydrous ethanol under an inert argon atmosphere. Moisture-free conditions are critical to prevent competitive hydrolysis back to quinolinic acid.
Pathway A - Kinetic Control (Targeting 2-ester):
Stir the suspension at 25°C for 12 hours without any catalyst.
The nucleophilic oxygen of ethanol preferentially attacks the highly electrophilic C-2 carbonyl.
Pathway B - Catalytic Control (Targeting 3-ester):
Add 1.0 equivalent of Titanium isopropoxide (Ti(OiPr)₄) to the suspension and reflux at 78°C for 8 hours.
The Lewis acid coordinates with the pyridine nitrogen and the C-2 carbonyl, shielding it and redirecting the ethanol attack to the C-3 carbonyl.
Quenching and Isolation: Concentrate the mixture in vacuo. Re-dissolve the residue in ethyl acetate and wash with 0.1 M HCl to remove the titanium catalyst (if used). Dry the organic layer over anhydrous Na₂SO₄ and evaporate to yield the crude monoester mixture.
Separating these isomers requires exploiting their differing capacities for hydrogen bonding. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for this resolution[3].
Caption: RP-HPLC separation logic based on intramolecular hydrogen bonding and polarity.
Protocol 2: HPLC Separation and NMR Verification
Causality Focus: The 3-ester forms a strong intramolecular hydrogen bond between the N1 lone pair and the C-2 carboxylic acid proton. This internal masking of the polar functional group increases the molecule's overall lipophilicity, resulting in a longer retention time on a reverse-phase C18 column. Conversely, the C-3 carboxylic acid in the 2-ester is exposed to the aqueous mobile phase, making it elute earlier.
Step-by-Step Methodology:
Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water + 0.1% Trifluoroacetic acid) and Solvent B (Acetonitrile). The acidic modifier (TFA) suppresses the ionization of the carboxylic acids, preventing peak tailing and ensuring sharp chromatographic resolution.
Chromatographic Method:
Column: C18 Reverse Phase (250 x 4.6 mm, 5 µm).
Gradient: 10% B to 60% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV absorbance at 254 nm.
Fraction Collection & 1H NMR Analysis: Isolate the early eluting peak (2-ester) and the late eluting peak (3-ester). Dissolve in DMSO-d6 for NMR analysis.
Diagnostic Shift: The pyridine H-6 proton in 2-(ethoxycarbonyl)nicotinic acid will appear further downfield (deshielded) compared to the 3-ester due to the combined electron-withdrawing effects of the adjacent nitrogen and the C-2 ester group.
Applications in Drug Development
For drug development professionals, selecting the correct regioisomer is paramount. 3-(ethoxycarbonyl)picolinic acid is frequently utilized as a lipophilic prodrug scaffold for targeting the central nervous system, as its masked polarity allows for better blood-brain barrier (BBB) penetration. In contrast, 2-(ethoxycarbonyl)nicotinic acid is often employed as a synthetic intermediate for constructing complex fused heterocycles (e.g., naphthyridines) where the exposed C-3 carboxylic acid is required for subsequent amide coupling or cyclization reactions.